Boc-NH-PEG15-C1-acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H73NO19 |
|---|---|
分子量 |
836.0 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C37H73NO19/c1-37(2,3)57-36(41)38-4-5-42-6-7-43-8-9-44-10-11-45-12-13-46-14-15-47-16-17-48-18-19-49-20-21-50-22-23-51-24-25-52-26-27-53-28-29-54-30-31-55-32-33-56-34-35(39)40/h4-34H2,1-3H3,(H,38,41)(H,39,40) |
InChI 键 |
VLDDPRHLRRCLKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG15-C1-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG15-C1-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This polyethylene (B3416737) glycol (PEG)-based linker is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 15-unit polyethylene glycol chain. The Boc protecting group offers a stable way to mask the primary amine, which can be selectively removed under mild acidic conditions. The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugates in aqueous media, a critical attribute for many biological applications.[1][] This linker's defined length and bifunctional nature allow for controlled and stepwise conjugation strategies, making it a key component in the rational design of targeted therapeutics.[3][4][5]
Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a Boc-protected amine, a flexible 15-unit PEG spacer, and a terminal carboxylic acid. This structure provides a balance of hydrophilicity and reactivity, making it suitable for a variety of bioconjugation applications.
Quantitative Data Summary
While specific experimental data for the 15-unit PEG variant is not extensively published, the following table summarizes its known properties and provides estimates based on chemically similar Boc-NH-PEG-acid linkers.
| Property | Value | Source/Comment |
| Molecular Formula | C37H73NO19 | [6] |
| Molecular Weight | 835.97 g/mol | [6] |
| Appearance | Expected to be a colorless to light yellow oil or solid | Based on similar PEG compounds[7] |
| Purity | Typically ≥95% | General specification for similar commercial products[8] |
| Solubility | Soluble in water, DMSO, DMF, Methanol | General property of PEG linkers[9] |
| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight | Recommended for PEG reagents to prevent degradation[8] |
Experimental Protocols
The utility of this compound lies in the selective reactivity of its two terminal functional groups. The following protocols provide detailed methodologies for the deprotection of the Boc-group and the activation and conjugation of the carboxylic acid.
Protocol 1: Boc Deprotection of the Amine Terminus
This procedure describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[10][11]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.5 M.[10]
-
Cool the solution to 0°C using an ice bath to control the reaction rate.[10]
-
Slowly add an equal volume of TFA to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[12]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[13]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[9]
-
The resulting deprotected product, NH2-PEG15-C1-acid, can be precipitated by adding cold diethyl ether and collected by filtration or centrifugation.[14] The product is often obtained as a TFA salt and may be used directly in the next step.[9]
Protocol 2: Activation of the Carboxylic Acid Terminus using EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid group to form a more reactive N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate can then efficiently couple with a primary amine-containing molecule.[15][16]
Materials:
-
This compound (or the deprotected NH2-PEG15-C1-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the reaction is performed in an organic solvent
Procedure:
-
Equilibrate the EDC, NHS, and this compound to room temperature before use.[16]
-
Dissolve the this compound in the appropriate buffer or solvent to a desired concentration (e.g., 10 mM).[13]
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM).[13]
-
Add a 2 to 5-fold molar excess of EDC and NHS to the PEG linker solution.[14]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[14]
-
The resulting solution containing the activated NHS-ester of the PEG linker is now ready for conjugation to an amine-containing molecule.
Protocol 3: General Workflow for Conjugation to a Primary Amine-Containing Molecule
This protocol outlines the conjugation of the activated Boc-NH-PEG15-C1-NHS ester to a molecule containing a primary amine, such as a protein.
Materials:
-
Activated Boc-NH-PEG15-C1-NHS ester solution (from Protocol 2)
-
Amine-containing molecule (e.g., protein)
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[14]
-
Purification equipment (e.g., dialysis tubing, size-exclusion chromatography column)
Procedure:
-
Prepare the amine-containing molecule in the Coupling Buffer. For proteins, a concentration of 1-10 mg/mL is typical.[14] Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Add the freshly prepared activated Boc-NH-PEG15-C1-NHS ester solution to the amine-containing molecule solution. The molar ratio of the PEG linker to the molecule will need to be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.[14]
-
Purify the resulting conjugate from excess PEG reagent and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[14]
-
Characterize the purified conjugate to determine the degree of PEGylation and confirm its identity and purity using techniques like SDS-PAGE, mass spectrometry, and HPLC.[12]
Visualizations of Structures and Workflows
The following diagrams illustrate the chemical structure, key reaction mechanisms, and a typical experimental workflow involving this compound.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Boc-NH-PEG2-C2-amido-C4-acid | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
The Strategic Utility of Boc-NH-PEG15-C1-acid in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the development of highly specific and potent modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has necessitated a sophisticated toolkit of chemical linkers. Among these, Boc-NH-PEG15-C1-acid has emerged as a critical building block. This heterobifunctional linker, characterized by a Boc-protected amine, a terminal carboxylic acid, and a 15-unit polyethylene (B3416737) glycol (PEG) chain, offers a unique combination of properties that are highly advantageous for the synthesis of complex bioconjugates.
The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for sequential conjugation, allowing for controlled, stepwise synthesis. The terminal carboxylic acid offers a versatile reactive site for amide bond formation, a robust and common reaction in bioconjugation. The extended PEG15 chain is not merely a spacer; it imparts hydrophilicity, flexibility, and can significantly improve the pharmacokinetic and pharmacodynamic properties of the final conjugate. This guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of utilizing this compound in cutting-edge research.
Core Applications
The unique trifecta of a protected amine, a reactive acid, and a long hydrophilic spacer makes this compound a versatile tool for several advanced therapeutic strategies.
Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] These revolutionary molecules are designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]
The linker is a critical determinant of a PROTAC's efficacy.[3] The 15-unit PEG chain of this compound provides the necessary length and flexibility to allow the POI and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[5] Furthermore, the hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3]
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, ADCs are designed to deliver potent cytotoxic agents directly to tumor cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.
This compound can be employed in ADC synthesis to connect the antibody and the cytotoxic drug. The PEG chain can help to mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the ADC by reducing clearance by the immune system.
Targeted Drug Delivery and PEGylation
Beyond PROTACs and ADCs, this compound is a valuable tool for the PEGylation of small molecule drugs, peptides, and other biologics. PEGylation is a widely used strategy to improve the therapeutic properties of drugs by:
-
Increasing solubility: The hydrophilic PEG chain can significantly enhance the aqueous solubility of hydrophobic drugs.
-
Prolonging circulation time: The PEG chain creates a hydrophilic shield that can reduce renal clearance and recognition by the immune system, thereby extending the drug's half-life in the body.
-
Reducing immunogenicity: The PEG shield can mask the drug from the immune system, reducing the risk of an immune response.
Signaling Pathway: The PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the central role of the linker in facilitating the formation of the ternary complex and subsequent protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
Boc-NH-PEG15-C1-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant biological pathways associated with Boc-NH-PEG15-C1-acid, a key building block in the development of targeted protein degraders.
Core Compound Data
This compound is a heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This combination of features provides a versatile platform for covalently linking a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC.
The physicochemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Weight | 835.97 g/mol [1][2] |
| Chemical Formula | C37H73NO19[1][2] |
| Structure | Boc-NH-(PEG)15-CH2COOH |
Application in PROTAC Synthesis: An Experimental Protocol
The primary application of this compound is as a flexible linker in the modular synthesis of PROTACs. The following protocol outlines a general workflow for the synthesis of a PROTAC using this linker. This process involves the sequential coupling of the linker with a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Materials:
-
This compound
-
POI ligand with a suitable reactive handle (e.g., a free amine)
-
E3 ligase ligand with a suitable reactive handle (e.g., a free amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Amine-reactive activating agent for the carboxylic acid (e.g., NHS, EDC)
-
Deprotection agent for the Boc group (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in an anhydrous solvent such as DMF.
-
Add an activating agent, such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the solution to form an NHS ester.
-
Stir the reaction at room temperature for several hours to ensure complete activation.
-
Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or LC-MS.
-
-
Coupling with the First Ligand (e.g., POI Ligand):
-
To the activated linker solution, add the POI ligand containing a free amine.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the amide bond formation.
-
Stir the reaction at room temperature overnight.
-
Upon completion, purify the resulting Boc-protected intermediate using flash column chromatography or preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group, exposing a free amine.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Coupling with the Second Ligand (e.g., E3 Ligase Ligand):
-
Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIPEA.
-
Stir the reaction at room temperature overnight.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC to confirm its identity and purity using analytical techniques such as LC-MS and NMR spectroscopy.
-
Visualizing the PROTAC Workflow and Mechanism
To better understand the synthesis and biological action of PROTACs developed using this compound, the following diagrams illustrate the key processes.
References
Navigating Bioconjugation: A Technical Guide to Boc-NH-PEG15-C1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the technical specifications, supplier information, and detailed experimental protocols relevant to the application of Boc-NH-PEG15-C1-acid in research and development settings.
Core Compound Specifications
The fundamental properties of this compound are summarized below. This information is critical for accurate experimental design, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| Chemical Name | tert-butyloxycarbonyl-amino-PEG15-carboxymethyl acid | N/A |
| Molecular Formula | C37H73NO19 | [1] |
| Molecular Weight | 835.97 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Solubility | Soluble in water and most organic solvents | [3] |
| Storage Conditions | -20°C, desiccated | [2] |
Supplier Information
This compound is available from various chemical suppliers specializing in PEG linkers and reagents for bioconjugation. The following table lists some potential suppliers. It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.
| Supplier | Product Name | Catalog Number |
| DC Chemicals | This compound | DC44286 |
| MedchemExpress | This compound | HY-W019615 |
Experimental Protocols
The utility of this compound lies in its ability to undergo sequential and controlled conjugation reactions. The following protocols provide detailed methodologies for the activation of the carboxylic acid group for coupling to primary amines and the subsequent deprotection of the Boc group to reveal a free amine for further functionalization.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine
This protocol details the EDC/NHS-mediated activation of the terminal carboxylic acid of this compound and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).[2]
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
-
In a separate tube, dissolve this compound (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a suitable chromatography method, such as SEC, to remove unreacted PEG linker, EDC, and NHS by-products.[]
-
Monitor the elution profile (e.g., by measuring absorbance at 280 nm for proteins) and collect the fractions containing the purified conjugate.
-
Expected Yields:
Based on similar conjugation reactions, expected yields for the purified conjugate are typically in the range of 60-80%.[2]
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEG-conjugated molecule to expose the primary amine for subsequent functionalization.[5]
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM. If the substrate is sensitive to acid-catalyzed side reactions, the addition of a scavenger like TIS (2-5% v/v) is recommended.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) to confirm the complete removal of the Boc group. This is typically observed as a mass decrease of 100.12 g/mol . The reaction is usually complete within 1-2 hours.
-
-
Work-up:
-
Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.
-
-
Precipitation and Washing:
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger by-products.
-
-
Drying and Storage:
-
Dry the final deprotected product under vacuum.
-
Store the deprotected conjugate under appropriate conditions, typically at -20°C or -80°C, to prevent degradation.
-
Applications in Drug Development
The unique structural features of this compound make it a valuable tool in the synthesis of complex therapeutic agents. The orthogonal nature of the Boc-protected amine and the carboxylic acid allows for a stepwise and controlled assembly of multi-component systems.
-
PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to a lysine (B10760008) residue on the antibody, and after deprotection, the amine can be coupled to the drug molecule. The hydrophilic PEG chain can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
-
Peptide and Oligonucleotide Modification: This linker is also suitable for modifying peptides and oligonucleotides to enhance their solubility, stability, and in vivo half-life. The controlled conjugation chemistry allows for site-specific modifications.
Conclusion
This compound is a versatile and powerful tool for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, coupled with the robust and predictable reactivity of its terminal functional groups, enables the precise construction of complex biomolecules. The experimental protocols outlined in this guide provide a solid foundation for the successful implementation of this linker in a variety of research and development applications. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome for specific molecules.
References
An In-depth Technical Guide to the Role of the PEG15 Linker in Boc-NH-PEG-Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex therapeutic and diagnostic agents. This guide focuses on the specific role and application of Boc-NH-PEG-acid compounds, with a particular emphasis on linkers containing 15 PEG units (PEG15). These linkers feature a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, offering a versatile platform for covalently connecting molecules. The PEG15 spacer is not merely a passive connector; it is a critical determinant of the physicochemical properties, pharmacokinetics, and ultimate efficacy of the resulting conjugate. This document provides a comprehensive overview of the core functions of the PEG15 linker, quantitative data on how PEG length impacts performance, detailed experimental protocols for its use, and visual diagrams of relevant workflows and biological pathways.
Core Concepts of Boc-NH-PEG-Acid Linkers
Boc-NH-PEG-acid is a heterobifunctional linker designed for sequential, controlled conjugation. Its structure consists of three key components:
-
Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl group is a robust, acid-labile protecting group.[1][] It renders the amine non-reactive during the initial conjugation step involving the carboxylic acid. The Boc group can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose a primary amine, which is then available for a second conjugation reaction.[3][4]
-
Polyethylene Glycol Spacer (-PEG15-): This is the core of the linker, a monodisperse chain of 15 repeating ethylene (B1197577) glycol units. The PEG spacer imparts several critical advantages to the final conjugate.[5][6]
-
Carboxylic Acid (-COOH): This terminal functional group can be readily activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond with primary amines on a target molecule, such as a protein, antibody, or peptide.[7][8]
The primary role of the PEG15 linker is to bridge two distinct molecules while providing optimal spacing and enhancing the overall properties of the conjugate.
Key Advantages of the PEG15 Spacer
The inclusion of a PEG spacer is a strategic choice that profoundly influences the conjugate's behavior:
-
Enhanced Hydrophilicity and Solubility: PEG is inherently hydrophilic, which significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, reducing the risk of aggregation.[][9]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance, leading to a longer circulation half-life in the body.[10]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and lowering the potential for an adverse immune response.
-
Optimized Spacing and Flexibility: The linker provides physical distance between the two conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[11]
Quantitative Impact of PEG Linker Length
The length of the PEG chain is a critical design parameter that must be optimized for each specific application, as it involves a trade-off between improved pharmacokinetics and potential impacts on potency.[10][12] While specific data for PEG15 is often proprietary, the tables below summarize trends from studies comparing various discrete PEG lengths in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), allowing for an informed estimation of a PEG15 linker's performance. A PEG15 linker, with a contour length of approximately 5.6 nm, represents an intermediate length, balancing flexibility with a significant increase in hydrodynamic size.
Impact on Antibody-Drug Conjugate (ADC) Properties
In ADCs, the linker connects a potent cytotoxic payload to a targeting antibody. Linker length affects both stability in circulation and efficacy.
| PEG Linker Length | Effect on Pharmacokinetics (PK) | Effect on In Vitro Cytotoxicity (IC50) | Impact on In Vivo Efficacy |
| Short (n=2-4) | Faster clearance, shorter half-life. | Generally highest potency (lowest IC50). | May be limited by rapid clearance. |
| Intermediate (n=8-12) | Slower clearance, longer half-life (often a threshold effect is seen where further increases have less impact).[10] | Moderate potency, may show a slight increase in IC50 compared to shorter linkers. | Often shows a significant improvement due to better drug exposure at the tumor site.[13] |
| PEG15 (Inferred) | Expected to provide slow clearance and a prolonged half-life, similar to or slightly better than PEG12. | Expected to have moderate potency, potentially with a slightly higher IC50 than PEG12. | Likely to confer robust in vivo efficacy due to an excellent balance of stability and payload delivery. |
| Long (n=24+) | Significantly prolonged half-life. | May show a more substantial decrease in potency (higher IC50).[10] | Can lead to the highest efficacy but requires careful optimization to avoid loss of potency.[13] |
Impact on PROTAC Performance
In PROTACs, the linker connects a target-binding ligand and an E3 ligase-recruiting ligand. Its length is critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[11]
| PEG Linker Length | Effect on Ternary Complex Formation | Degradation Potency (DC50) | Maximum Degradation (Dmax) |
| Short (n=2-4) | May cause steric hindrance, preventing complex formation.[11] | Highly variable; can be potent if geometry is optimal, otherwise very poor.[14] | Potentially low if the complex is strained. |
| Intermediate (n=8-12) | Often provides sufficient flexibility and distance to enable a productive ternary complex. | Frequently identified as the optimal range in many studies, leading to low nanomolar DC50 values.[15] | Often achieves high Dmax levels (>90%). |
| PEG15 (Inferred) | Provides significant flexibility, which may be optimal for targets requiring greater distance from the E3 ligase or for overcoming unfavorable binding orientations. | Highly dependent on the specific target system, but falls within a range that is often effective. Empirical testing is required. | Expected to be high if a stable ternary complex is formed. |
| Long (n=24+) | May lead to non-productive complexes due to excessive flexibility or an entropic penalty. Can also induce the "hook effect" at lower concentrations.[11] | Potency often decreases beyond an optimal length. | Dmax may decrease if the complex is too transient. |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing a Boc-NH-PEG15-acid linker.
Protocol 1: Boc Group Deprotection
This procedure removes the Boc protecting group to expose the primary amine.
Materials:
-
Boc-NH-PEG15-acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-NH-PEG15-acid linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction for completion by LC-MS, confirming the disappearance of the starting material and the appearance of the product (mass decrease of 100.12 g/mol ).
-
Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[4]
-
The resulting product, the TFA salt of H2N-PEG15-acid, can often be used directly in the next step without further purification.
Protocol 2: Carboxylic Acid Activation and Conjugation to a Primary Amine
This two-step protocol first activates the carboxylic acid with EDC and NHS and then couples it to a primary amine on a target molecule (e.g., an antibody).
Materials:
-
H2N-PEG15-acid (from Protocol 4.1) or Boc-NH-PEG15-acid
-
Target molecule with primary amines (e.g., antibody)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0 (carboxyl-free)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Activation of PEG-Acid:
-
Dissolve the PEG-acid linker (use a 5-20 fold molar excess relative to the target molecule) in Activation Buffer.[16]
-
Add EDC (1.5 equivalents relative to the PEG-acid) and NHS (1.5 equivalents relative to the PEG-acid) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7][17]
-
-
Conjugation to Target Molecule:
-
Immediately add the activated PEG-NHS ester solution to the target molecule solution.
-
If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer.[17]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes.[16]
-
Purify the resulting conjugate from excess PEG linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC), eluting with a suitable storage buffer (e.g., PBS).
-
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and biological pathways relevant to the application of Boc-NH-PEG15-acid linkers.
Caption: General experimental workflow for a two-step conjugation.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Deep Dive into Boc Protection in Amine-PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of bioconjugation and pharmaceutical development. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application in the protection of amines. When combined with polyethylene (B3416737) glycol (PEG) linkers, Boc-protected amines become invaluable tools for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the principles, applications, and experimental considerations surrounding Boc protection in amine-PEG linkers.
Core Principles of Boc Protection
The primary function of the Boc group is to reversibly render an amine nucleophile inert, thereby preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] This is particularly crucial when working with heterobifunctional PEG linkers, which possess distinct reactive moieties at each terminus.[1] By protecting the amine of a PEG linker, chemists can selectively perform reactions at the other end of the linker. The Boc group is favored for its stability in a wide range of non-acidic conditions, including basic and nucleophilic environments, and its clean, quantitative removal under mild acidic conditions.[2][3]
The Chemistry of Protection and Deprotection
Boc Protection: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).[2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1][4]
Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions.[5] The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a 20-50% solution in dichloromethane (DCM).[1][6] Alternatively, 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453) can be employed.[7][8] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[9] The tert-butyl cation can potentially alkylate sensitive functional groups, a side reaction that can be mitigated by the addition of scavengers like triisopropylsilane (B1312306) (TIS).[7][8]
The Role of Boc-Protected Amine-PEG Linkers in Drug Development
The incorporation of PEG chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[10][11] PEGylation can enhance solubility, increase circulation half-life by reducing renal clearance, and decrease immunogenicity.[10][] Boc-protected amine-PEG linkers are instrumental in the controlled and stepwise construction of these complex bioconjugates.[1][10] They serve as versatile spacers that connect the therapeutic payload to a targeting moiety, such as an antibody.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final product. The following tables summarize typical reaction conditions and outcomes.
Table 1: Typical Conditions for Boc Protection of Amine-PEG Linkers
| Reagent Equivalents ((Boc)₂O) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 - 1.5 | DIPEA (2-3) | Dichloromethane (DCM) | Room Temperature | 3 - 12 | >90 |
| 1.0 - 1.2 | None (aqueous) | Water-acetone | Room Temperature | 0.1 - 0.5 | >95[13] |
| 2 - 3 | Sodium Bicarbonate | Chloroform/Water | Reflux | Not specified | High |
| 2 - 3 | Sodium Hydroxide | Water/THF | Room Temperature | Not specified | High[14] |
Table 2: Common Conditions for Boc Deprotection of Amine-PEG Linkers
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Scavenger (Optional) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 2 | Triisopropylsilane (TIS) | Most common method.[1][8] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 | None | Often results in the hydrochloride salt of the amine.[1][9] |
| Hydrochloric Acid (HCl) | Concentrated | Ethyl Acetate | Room Temperature | 2 - 12 | None | Biphasic system can be used.[14] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and high-quality results.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.[1]
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein elimination.[1] Unlike traditional inhibitors that rely on sustained occupancy of a protein's active site, PROTACs act as catalytic agents, harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] This event-driven mechanism allows for substoichiometric dosing and the targeting of proteins previously considered "undruggable".[1]
A PROTAC is a heterobifunctional molecule composed of three distinct parts: a ligand that binds the POI (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][3] The linker, once viewed as a simple spacer, is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][4] This guide provides a comprehensive overview of PROTAC design with a deep dive into linker technology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing core concepts.
The Core Components of a PROTAC
At its heart, a PROTAC molecule is an elegant tripartite structure designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[3][5][6][7][8] This proximity-induced event triggers the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][5]
-
The Warhead (POI Ligand): This component is responsible for selectively binding to the protein of interest. The design of the warhead often leverages known small-molecule inhibitors that have high affinity and specificity for the target protein.[2] However, even ligands with weak affinity for the target can be effective, as the stability of the ternary complex can compensate for a weaker binary interaction.[9][10]
-
The E3 Ligase Ligand (Anchor): This moiety recruits an E3 ubiquitin ligase, a key component of the cell's protein degradation machinery. While over 600 E3 ligases are known in the human genome, only a handful are commonly used in PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[11][12] The most frequently utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11][13] The choice of E3 ligase is critical as it influences the tissue distribution, cellular localization, and potential for off-target effects.[11]
-
The Linker: The linker is the chemical bridge that connects the warhead and the E3 ligase ligand.[1][3] Far from being a passive tether, the linker plays a crucial role in dictating the overall properties and activity of the PROTAC. Its length, chemical composition, and attachment points are critical parameters that must be optimized for each specific target and E3 ligase pair.[3][7][14]
The Multifaceted Role of the PROTAC Linker
The linker is a key determinant of a PROTAC's success, influencing its ability to form a stable and productive ternary complex, as well as its drug-like properties.[1][3][4]
-
Ternary Complex Formation and Stability: The primary function of the linker is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5] The linker's length and flexibility dictate the relative orientation of the two proteins within the complex, which is crucial for efficient ubiquitination.[3][14] An optimal linker can promote favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[5]
-
Physicochemical Properties: The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3][7][8] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can increase hydrophilicity and improve aqueous solubility, while more rigid structures like piperazine (B1678402) rings can enhance metabolic stability.[7][8]
-
Selectivity: The linker can also influence the selectivity of a PROTAC.[14] By altering the linker length or attachment points, it is possible to favor the degradation of one target protein over another, even when using a promiscuous warhead that binds to multiple proteins.[14][15]
PROTAC Signaling Pathway and Mechanism
The mechanism of action of a PROTAC involves a series of well-defined steps, culminating in the degradation of the target protein. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5][16]
Caption: The PROTAC-mediated protein degradation pathway.
Quantitative Data on Linker Performance
The optimization of a PROTAC is an empirical process where the linker is systematically modified to achieve maximal degradation of the target protein. Efficacy is typically measured by DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[4][6] The following tables summarize quantitative data from studies on key protein targets, illustrating the profound impact of linker design.
Table 1: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG2 | PEG | 25 | >95 | 1.5 |
| PROTAC-PEG3 | PEG | 10 | >98 | 1.2 |
| PROTAC-PEG4 | PEG | 5 | >98 | 1.0 |
| PROTAC-PEG5 | PEG | 15 | >95 | 0.8 |
| Data illustrates a clear structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy for BRD4 degradation.[10] |
Table 2: Impact of Linker Length on PROTAC Efficacy for ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | 12 | Effective | ~80 |
| ERα-PROTAC-2 | 16 | More Potent | >90 |
| This data indicates an optimal linker length of 16 atoms for achieving maximal potency and efficacy in ERα degradation.[14][17] |
Table 3: Comparison of Linker Compositions for BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | VHL | PEG | 12 | MV4-11 | 8 | >95 |
| PROTAC-B | VHL | Alkyl | 12 | MV4-11 | 20 | ~90 |
| PROTAC-C | CRBN | Rigid | 10 | HeLa | 15 | >90 |
| This table summarizes representative data illustrating the impact of linker composition on the degradation of BRD4.[18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][5]
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.[13]
-
Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[13]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[5]
3. SDS-PAGE and Protein Transfer:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins by size.[5]
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]
-
Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[6]
-
Calculate DC50 and Dmax values from a dose-response curve.[6]
Caption: A typical workflow for Western blot analysis.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technology for the real-time analysis of multi-molecular interactions, providing high-resolution kinetic data.[2][12]
1. Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase due to its larger size) onto the sensor chip surface.[12][19]
2. Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[12]
-
Separately, inject the target protein over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.
3. Ternary Complex Analysis:
-
Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.[12]
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
4. Data Analysis:
-
Fit the kinetic data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aragen.com [aragen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. ijpsjournal.com [ijpsjournal.com]
The Alchemical Core: A Technical Guide to the Chemical Characteristics of Heterobifunctional PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4] This guide provides an in-depth exploration of the chemical characteristics of PROTAC linkers, offering quantitative data, detailed experimental protocols, and visual schematics to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Linker-Mediated Process
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The linker's length, flexibility, and chemical composition are all critical factors that govern the geometry and stability of this ternary complex, ultimately dictating the efficiency of ubiquitination and subsequent degradation.[3]
Caption: PROTAC-mediated protein degradation pathway.
Chemical Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's properties and performance.
Flexible Linkers
Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and ability to allow for multiple binding orientations.[5]
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational freedom. However, they can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.[5]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to improve the solubility and reduce the lipophilicity of PROTACs.[6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.[6] Flexible PEG linkers can also adopt a folded conformation in the hydrophobic environment of the cell membrane, which can aid in cell permeability.[6]
Rigid Linkers
To overcome some of the drawbacks of flexible linkers, such as the entropic penalty associated with their conformational freedom, researchers have increasingly turned to more rigid designs.
-
Cyclic Moieties: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, pre-organizing the PROTAC for optimal ternary complex formation.[5]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often introduced via "click chemistry") provide conformational restriction.[7] Triazoles are also metabolically stable, which is advantageous for in vivo applications.[7]
Quantitative Impact of Linker Characteristics on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is representative and compiled from studies on TBK1-targeting PROTACs.[3] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| This data is based on a study developing ERα-targeting PROTACs.[2] |
Table 3: Impact of Linker Composition on Bromodomain-Targeting PROTAC Permeability
| PROTAC ID | Linker Type | Number of PEG units | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC A | PEG | 1 | 0.12 |
| PROTAC B | PEG | 2 | 0.04 |
| Data sourced from studies on VH032-based PROTACs targeting bromodomains.[8] |
Experimental Protocols
The development of effective PROTACs relies on a suite of robust experimental assays. Below are detailed protocols for key experiments in the PROTAC development workflow.
Caption: A typical experimental workflow for PROTAC development.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the synthesis of a PROTAC by conjugating an azide-functionalized ligand to an alkyne-functionalized ligand using a PEG linker.[1][7]
Materials:
-
Azide-functionalized ligand (Ligand-N3)
-
Alkyne-functionalized ligand (Ligand-Alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMF and filter to remove any solids.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[9][10]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes in real-time.[11][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for covalent coupling) or streptavidin-coated chip (for biotinylated protein)
Procedure:
-
Chip Preparation:
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI surface (or inject the POI over a PROTAC-bound surface) to determine the binary KD of the PROTAC for the POI.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the affinity of the ternary complex.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It can be calculated from the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
-
Conclusion and Future Directions
The linker is a critical and highly tunable component of a PROTAC molecule. Its chemical characteristics, including length, composition, and rigidity, have a profound impact on the physicochemical properties and biological activity of the resulting degrader. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, aided by advances in computational modeling and biophysical techniques. A deeper understanding of the intricate interplay between the linker and the formation of a productive ternary complex will continue to drive the development of more potent, selective, and drug-like PROTACs for a wide range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG15-C1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5] The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2][6]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide the necessary flexibility and length for optimal ternary complex formation.[2][5][7][8][9] Boc-NH-PEG15-C1-acid is a high-purity, monodisperse PEG linker ideal for the modular synthesis of PROTACs. It features a terminal carboxylic acid for coupling to an amine-functionalized ligand and a tert-butyloxycarbonyl (Boc)-protected amine on the other end. This orthogonal protecting group strategy allows for a controlled, sequential synthesis of the final PROTAC molecule.[10]
These application notes provide a detailed protocol for the synthesis of PROTACs utilizing the this compound linker, including methodologies for purification and characterization.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[1][2][11][12] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][3][4] The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.[4][13]
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Strategy
The synthesis of a PROTAC using this compound is a versatile process that can be adapted based on the functional groups present on the POI and E3 ligase ligands. The general strategy involves a two-stage coupling process. The order of coupling (i.e., which ligand is attached to the linker first) can be chosen for optimal reaction efficiency and purification. The workflow below illustrates a common approach where the carboxylic acid end of the linker is coupled first.
Caption: General experimental workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: First Amide Coupling (Linker Acid to Ligand Amine)
This protocol describes the coupling of the carboxylic acid moiety of this compound to a ligand containing a primary or secondary amine (Ligand 1-NH₂).
Materials
| Reagent/Solvent | Grade |
|---|---|
| This compound | ≥95% |
| Ligand 1-NH₂ (POI or E3 Ligase) | Anhydrous |
| HATU or HBTU | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Saturated aq. NaHCO₃ | ACS Grade |
| Brine | ACS Grade |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade |
Procedure
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.[14][15]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10][14]
-
Add a solution of the amine-containing Ligand 1 (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[10][14]
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[16][17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16][17]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield the pure Boc-protected ligand-linker conjugate.[10][16]
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for the second coupling step.
Materials
| Reagent/Solvent | Grade |
|---|---|
| Boc-protected ligand-linker conjugate | Purified |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Dichloromethane (DCM) | Anhydrous |
| Toluene (B28343) | ACS Grade |
Procedure
-
Dissolve the Boc-protected ligand-linker conjugate (1.0 equivalent) in anhydrous DCM (0.1-0.2 M concentration).[18][19]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[10][18][19][20]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[19]
-
Continue stirring for 1-3 hours, monitoring the deprotection by LC-MS until the starting material is fully consumed.[18][19][20][21]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.[18][19]
-
The resulting crude amine-TFA salt is often used directly in the next step without further purification.[14][18]
Protocol 3: Second Amide Coupling (to form the final PROTAC)
This protocol describes the final coupling of the deprotected amine-linker-ligand intermediate with a second ligand containing a carboxylic acid (Ligand 2-COOH).
Materials
| Reagent/Solvent | Grade |
|---|---|
| Amine-TFA salt intermediate | Crude from Step 2 |
| Ligand 2-COOH (POI or E3 Ligase) | Anhydrous |
| HATU or HBTU | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Acetonitrile (ACN) | HPLC Grade |
| Water (H₂O) | HPLC Grade |
| Trifluoroacetic acid (TFA) | HPLC Grade |
Procedure
-
Under an inert atmosphere, dissolve Ligand 2-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0-4.0 equivalents, to activate the acid and neutralize the TFA salt) to the solution. Stir for 15-30 minutes at room temperature.[14]
-
Add the crude amine-TFA salt intermediate (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.[14]
-
Upon completion, filter the reaction mixture and purify the final PROTAC directly by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2][16]
-
Combine fractions containing the pure product, freeze, and lyophilize to yield the final PROTAC as a TFA salt.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.[16]
Data Presentation & Characterization
The successful synthesis of the PROTAC should be confirmed by analytical techniques. The efficacy is determined by its ability to induce target protein degradation, quantified by parameters such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Table 1: Representative Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Typical Yield | Purification Method |
|---|---|---|---|---|---|---|
| 1 | First Coupling | HATU, DIPEA | DMF | 2-16 | 60-90% | Column Chromatography |
| 2 | Boc Deprotection | TFA | DCM | 1-3 | >95% (crude) | Use as is |
| 3 | Second Coupling | HATU, DIPEA | DMF | 2-16 | 30-70% | Preparative HPLC |
Table 2: Characterization of Final PROTAC
| Analysis | Parameter | Typical Result |
|---|---|---|
| LC-MS | Purity | >95% |
| [M+H]⁺ | Observed mass matches calculated mass | |
| ¹H NMR | Structure | Peaks consistent with proposed structure |
| Biological Assay | DC₅₀ | Varies (nM to µM range) |
| | Dₘₐₓ | >80% |
Troubleshooting & Optimization
-
Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Verify the purity of starting materials. Consider alternative coupling reagents like HBTU or EDC/HOBt.[22][23][24]
-
Incomplete Boc Deprotection: Increase TFA concentration or extend reaction time. Monitor carefully to avoid side reactions.[18][19]
-
Purification Challenges: PEGylated PROTACs can be highly polar. Reverse-phase HPLC is generally the most effective purification method.[22] Optimizing the HPLC gradient (e.g., a shallower gradient) can improve the separation of impurities.[22]
-
Broad NMR Peaks: Aggregation or the presence of rotamers (common with amide bonds) can cause peak broadening. Acquiring the spectrum at an elevated temperature or at a lower concentration can often resolve this issue.[22]
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. The defined length of the PEG15 chain provides a significant extension between the two ligands, which can be critical for forming a productive ternary complex.[6] The protocols provided herein describe a robust and adaptable synthetic strategy for generating novel protein degraders for research and therapeutic development.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for the Covalent Coupling of Boc-NH-PEG15-C1-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development and bioconjugation to enhance the therapeutic properties of peptides, proteins, and small molecules. The covalent attachment of PEG chains can improve solubility, increase circulating half-life, reduce immunogenicity, and enhance overall stability. This document provides detailed application notes and protocols for the coupling of Boc-NH-PEG15-C1-acid, a heterobifunctional PEG linker, to a primary amine.
This compound possesses a terminal carboxylic acid for covalent attachment to a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is stable under various conditions and can be readily removed under acidic conditions, allowing for subsequent conjugation steps. This makes it an ideal linker for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1]
This guide will detail two common methods for activating the carboxylic acid group for coupling to a primary amine: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2][3] Furthermore, protocols for the subsequent deprotection of the Boc group, purification, and characterization of the final conjugate are provided.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₇₃NO₂₀ |
| Molecular Weight | 848.0 g/mol (approximate, may vary slightly with PEG dispersity) |
| Appearance | White to off-white solid or waxy solid |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents.[4] |
| Storage | -20°C, desiccated[1] |
Recommended Reaction Conditions for Amide Coupling
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Activation Reagents | EDC (1.5-5 eq.), Sulfo-NHS (1.5-5 eq.)[1] | HATU (1.0-1.5 eq.)[2] |
| Base | Not required for activation; pH adjustment for coupling | DIPEA or TEA (2.0-5.0 eq.)[2] |
| Activation pH | 4.5 - 6.0[5][6] | Not applicable (performed in anhydrous organic solvent) |
| Coupling pH | 7.2 - 8.5[1][6] | Not applicable (performed in anhydrous organic solvent) |
| Solvent | Aqueous buffers (e.g., MES for activation, PBS for coupling) or anhydrous DMF/DMSO[5][7] | Anhydrous DMF, DCM, ACN, or THF[2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[1] | 0°C to Room Temperature (20-25°C)[2] |
| Reaction Time | Activation: 15-30 min; Coupling: 1-18 hours[1][2] | Activation: 15-30 min; Coupling: 1-18 hours[2] |
| Expected Yield | 60-80% (highly substrate dependent)[1] | Generally high, often >70-80% |
Recommended Conditions for Boc Deprotection
| Parameter | Value |
| Reagent | Trifluoroacetic acid (TFA)[8] |
| Solvent | Dichloromethane (DCM)[8] |
| TFA Concentration | 20 - 50% (v/v) in DCM[9] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C)[9] |
| Reaction Time | 30 minutes - 2 hours[9] |
Experimental Protocols
Protocol 1: EDC/NHS Mediated Coupling of this compound to a Primary Amine
This two-step protocol is ideal for coupling to biomolecules in an aqueous environment and minimizes the risk of intra-molecular crosslinking of molecules containing both amines and carboxylic acids.
Materials and Reagents:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF (if needed for initial dissolution)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[5]
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use. EDC solutions are not stable and should be used promptly.[6]
-
Dissolve the this compound in Activation Buffer. A small amount of anhydrous DMSO or DMF can be used to aid dissolution, but the final concentration of the organic solvent should be kept low (<10%).
-
Prepare a solution of the primary amine-containing molecule in the Coupling Buffer.[1]
-
-
Activation of this compound:
-
Coupling to the Primary Amine:
-
Immediately add the activated this compound solution to the solution of the primary amine-containing molecule.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.[5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][5]
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[9]
-
-
Purification of the Conjugate:
-
Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted PEG linker, EDC, and NHS by-products.[1] SEC is highly effective for separating the larger PEGylated conjugate from smaller, unreacted reagents.[9]
-
Monitor the elution profile by measuring absorbance at a relevant wavelength (e.g., 280 nm for proteins).
-
Collect and pool the fractions containing the purified conjugate.
-
Protocol 2: HATU Mediated Coupling of this compound to a Primary Amine
This protocol is suitable for reactions in organic solvents and is known for its high efficiency and rapid reaction times.[2]
Materials and Reagents:
-
This compound
-
Amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF, DCM, ACN, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., flash column chromatography, preparative HPLC)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent.[2]
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[2]
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[2]
-
-
Coupling Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials and Reagents:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (cold, for precipitation if needed)
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[9]
-
Monitor the reaction's completion by LC-MS or TLC to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[1]
-
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).[1]
-
Option A (Precipitation): Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold diethyl ether two more times to remove residual TFA. Dry the final product under vacuum.[1]
-
Option B (Aqueous Work-up): For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[9]
-
Characterization of the Conjugate
A combination of analytical techniques is recommended for a thorough characterization of the final conjugate.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate. Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) can be used.[10][11] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[10][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms. ¹H NMR is particularly useful.[11] |
Mandatory Visualizations
Caption: EDC/NHS coupling reaction mechanism.
Caption: Overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Standard Boc Deprotection Protocol for PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in the synthesis of PEGylated compounds, including linkers for antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates.[1][2] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the standard deprotection of Boc-protected PEG linkers, methods for monitoring the reaction, and a summary of typical reaction conditions.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][3][4] This cation can potentially lead to side reactions, which can be mitigated by the use of scavengers.[1][5]
Experimental Protocols
Two common and effective protocols for Boc deprotection are presented below. The choice of method often depends on the substrate's sensitivity to different acids and the desired scale of the reaction.[1]
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for the majority of Boc-protected PEGylated amines.[6]
Materials:
-
Boc-protected PEG linker[7]
-
Dichloromethane (DCM), anhydrous[7]
-
Trifluoroacetic acid (TFA)[7]
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[7]
-
Saturated aqueous sodium bicarbonate solution[7]
-
Anhydrous sodium sulfate[7]
-
Toluene[7]
-
Diethyl ether (for precipitation, optional)[6]
Equipment:
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[7]
-
Cool the solution to 0°C in an ice bath.[7]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[5][7] If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[7]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]
Work-up Options:
-
A) Direct Use of the TFA Salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[6][7]
-
B) Neutralization: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6][7]
-
C) Precipitation: Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt. Collect the precipitate by filtration.[6]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This protocol serves as an alternative for substrates where the TFA/DCM method is not effective.[6]
Materials:
Equipment:
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[6]
-
Add the 4M HCl in 1,4-dioxane solution.[6]
-
Stir the reaction mixture at room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1, Work-up Option B.[6]
Analytical Methods for Monitoring Deprotection
Accurate monitoring of the deprotection reaction is crucial for determining the reaction endpoint and ensuring high yields.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum can be monitored.
Data Presentation
The efficiency of Boc deprotection is highly dependent on the reaction conditions. The following table summarizes typical conditions and expected outcomes.
| Parameter | Condition | Expected Outcome & Notes |
| Reagent | 20-50% TFA in DCM | Higher TFA concentrations can accelerate deprotection but may increase the risk of side reactions.[5] |
| 4M HCl in Dioxane | A stronger acid system that can be effective when TFA is not.[8] | |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control its progression.[5] |
| Reaction Time | 30 - 120 minutes | Progress should be monitored by TLC or LC-MS to determine completion.[5] |
| Typical Yield | >90% | The yield can be influenced by the purity of the starting material and the chosen work-up procedure.[5] |
| Common Side Products | t-butylation of nucleophilic residues | Can be minimized by using scavengers like triisopropylsilane (TIS) or water.[5] |
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-NH-PEG15-C1-acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C1-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and the construction of complex biomolecules. This heterobifunctional linker features a Boc-protected amine and a terminal carboxylic acid, connected by a 15-unit PEG chain. The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, allowing for selective deprotection under mild acidic conditions, making it highly compatible with standard Boc-based SPPS strategies.
The incorporation of the hydrophilic 15-unit PEG spacer offers significant advantages in peptide and small molecule drug development. PEGylation can enhance the aqueous solubility of hydrophobic peptides, improve pharmacokinetic profiles by increasing in vivo half-life, and reduce immunogenicity. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG15 linker are critical for facilitating the formation of a stable and productive ternary complex, which is essential for efficient target protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar equivalents in reaction protocols and for the characterization of resulting conjugates.
| Property | Value |
| Molecular Formula | C₃₇H₇₃NO₁₉ |
| Molecular Weight | 835.97 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMF, DCM, and water |
| Purity (HPLC) | ≥95% |
| Storage | Store at -20°C, keep in dry and avoid sunlight |
Applications in Solid-Phase Peptide Synthesis
This compound can be readily incorporated into a peptide sequence during standard Boc-SPPS. It is typically coupled to the N-terminus of a resin-bound peptide after the final amino acid has been added and its N-terminal Boc group has been removed. The carboxylic acid of the PEG linker is activated using standard coupling reagents to form an amide bond with the free N-terminal amine of the peptide.
Key Advantages in SPPS:
-
Enhanced Solubility: The long, hydrophilic PEG chain can significantly improve the solubility of hydrophobic or aggregation-prone peptides, both during and after synthesis.
-
Improved Pharmacokinetics: For therapeutic peptides, the PEG15 linker can increase hydrodynamic volume, leading to reduced renal clearance and a longer circulating half-life.
-
Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response.
-
Versatile Handle for Conjugation: The terminal Boc-protected amine, once deprotected, provides a reactive site for further modification, such as the attachment of fluorescent labels, targeting moieties, or other functional groups.
Application in PROTAC Synthesis
The linker is a critical component of a PROTAC, and its length and composition significantly impact the efficacy of the resulting molecule. The 15-unit PEG linker provides a substantial and flexible spacer to connect the two ligands, which is often necessary to span the distance between the target protein and the E3 ligase and to allow for the optimal orientation required for ubiquitination.
Impact of PEG Linker Length on PROTAC Efficacy:
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex.
The following table provides a representative summary of how varying PEG linker lengths can impact the degradation of different target proteins, based on trends observed in published studies. While specific data for a 15-unit PEG linker is not always available, the data for linkers of similar lengths (e.g., 12-16 units) often show high efficacy.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference Trend |
| BRD4 | CRBN | 4 | ~100 | >90 | Linker length optimization is critical.[1] |
| BRD4 | CRBN | 8 | ~20 | >95 | Optimal length often found in the 4-12 unit range.[1] |
| ERα | VHL | 12 | ~50 | >90 | Longer linkers can be more potent.[2][3] |
| ERα | VHL | 16 | ~15 | >95 | Demonstrates the need for empirical optimization.[2][3] |
| BTK | CRBN | 4-5 | <10 | >90 | A clear structure-activity relationship with linker length.[1] |
| General Trend for PEG15 | Varies | 15 | Potentially Optimal | High | Often shows high efficacy, but requires experimental validation. |
Note: The data in this table is illustrative and compiled from trends reported in the literature. Actual DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
Protocol 1: N-terminal PEGylation of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using Boc chemistry.
Materials:
-
Peptide-resin (with N-terminal amine deprotected)
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Boc Deprotection: If the N-terminus is Boc-protected, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes). Wash the resin with DMF (3x).
-
Coupling Reaction: a. In a separate vial, dissolve this compound, HBTU, and HOBt in DMF. b. Add DIPEA to the solution and vortex briefly. c. Immediately add the activation solution to the swollen and neutralized peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the PEGylated peptide-resin under vacuum.
Protocol 2: Cleavage and Deprotection of the PEGylated Peptide
Warning: This procedure involves the use of strong acids (HF or TFMSA) and should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Dried PEGylated peptide-resin
-
Cleavage cocktail (e.g., HF/anisole 9:1 v/v or TFMSA/TFA/thioanisole)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Boc Deprotection of the PEG Linker: Treat the PEGylated peptide-resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the PEG linker's amine. Wash and dry the resin.
-
Cleavage: a. Place the dried resin in a suitable reaction vessel. b. Add the pre-chilled cleavage cocktail to the resin. c. Stir the mixture at 0°C for 1-2 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Isolation and Washing: a. Centrifuge the mixture to pellet the precipitated peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude PEGylated peptide under vacuum.
Protocol 3: Characterization of the PEGylated Peptide
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Mass Spectrometry:
-
Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified PEGylated peptide. The observed mass should correspond to the calculated mass of the peptide plus the mass of the deprotected PEG15 linker.
Visualizing the Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary application of this compound as a linker is in the synthesis of PROTACs. The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
References
Application Notes and Protocols for Bioconjugation Utilizing Boc-Protected PEG Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing Boc-protected Polyethylene Glycol (PEG) acids. This document details the core principles, applications, and detailed experimental protocols for the successful implementation of these versatile linkers in research and development settings, particularly in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of Boc-Protected PEG Linkers
Boc-protected PEG linkers are heterobifunctional molecules that enable a controlled, stepwise approach to bioconjugation.[1] They are characterized by three primary components:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for a primary or secondary amine on the PEG linker.[2] This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, but is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] This allows for the sequential construction of complex bioconjugates.[1]
-
A Polyethylene Glycol (PEG) Spacer: The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[4] It can improve the bioavailability of therapeutic agents and shield them from enzymatic degradation.[5]
-
A Terminal Reactive Group: The other end of the PEG linker is functionalized with a reactive group for covalent attachment to a biomolecule. A common reactive group is a carboxylic acid (-COOH), which can be activated to form an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins or other molecules.[1][6]
Applications in Drug Development
The ability to perform controlled, sequential conjugations makes Boc-PEG linkers invaluable in the synthesis of advanced therapeutics.[1] Key applications include:
-
Antibody-Drug Conjugates (ADCs): Boc-protected PEG linkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[7]
-
PROteolysis TArgeting Chimeras (PROTACs): These linkers are instrumental in synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8]
-
Peptide and Protein Engineering: They are useful for site-specific modifications to study and modulate protein-protein interactions.[9]
-
Surface Modification: Boc-protected PEG linkers are ideal for the controlled attachment of biomolecules to surfaces like nanoparticles and microfluidic chips.[9]
Experimental Protocols
Here, we provide detailed protocols for the key steps in utilizing Boc-protected PEG acids for bioconjugation.
Protocol 1: Activation of Boc-PEG-Acid to Boc-PEG-NHS Ester and Conjugation to a Primary Amine-Containing Molecule
This two-stage protocol first involves the activation of the terminal carboxylic acid of the PEG linker to an NHS ester, followed by its reaction with a primary amine on the target molecule.[6]
Materials:
-
Boc-NH-PEG-COOH (e.g., Boc-amino-PEG36-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., amine-free buffer like Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Target molecule with a primary amine (e.g., protein, peptide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
Part A: Activation of Boc-PEG-Acid to Boc-PEG-NHS Ester
-
Dissolve Boc-NH-PEG-COOH in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.[6]
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in the Activation Buffer.[6]
-
Add the EDC/NHS solution to the dissolved PEG linker.[6]
-
Gently vortex the mixture and allow it to react for 15-30 minutes at room temperature. The activated Boc-NH-PEG-NHS ester is now ready for immediate use.[6]
Part B: Conjugation to the Target Molecule
-
Prepare the target molecule in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
Add the desired molar excess of the freshly prepared Boc-NH-PEG-NHS ester solution to the target molecule solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent denaturation of the protein.[1][6]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[1][6]
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and let it stand for 15-30 minutes to hydrolyze any unreacted NHS esters.[6]
-
Purify the conjugate using SEC or dialysis to remove unreacted PEG linker and by-products.[6]
Quantitative Data Summary for NHS Ester Activation and Amine Coupling
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) | Molar equivalents relative to Boc-NH-PEG-COOH.[6] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[6] |
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[6] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize non-specific reactions.[1][6] |
| Reaction Time | 1 - 4 hours | Monitor reaction progress for optimization.[1][6] |
Protocol 2: Boc Deprotection of the PEG-Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.[1]
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for basic work-up)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the lyophilized Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[1]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.[6]
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[6]
Quantitative Data Summary for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to cleave the Boc group.[3][10] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended.[1] |
| TFA Concentration | 20-50% (v/v) | The concentration can be adjusted based on the stability of the conjugate.[1] |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at room temperature.[1] |
| Reaction Time | 30 - 120 minutes | Reaction progress should be monitored to determine the optimal time.[1] |
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in these application notes.
Caption: Sequential bioconjugation workflow using a Boc-protected PEG acid.
Caption: Experimental workflow for bioconjugation with Boc-protected PEG acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. polysciences.com [polysciences.com]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Boc-NH-PEG15-C1-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C1-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the development of sophisticated targeted drug delivery systems. Its structure comprises a Boc (tert-butyloxycarbonyl) protected amine, a 15-unit PEG chain, and a terminal carboxylic acid. This configuration offers a versatile platform for the sequential and controlled conjugation of various molecules, such as targeting ligands and therapeutic agents, to nanoparticles or other drug carriers.
The PEG component plays a crucial role in improving the pharmacokinetic properties of the drug delivery system. PEGylation, the process of attaching PEG chains, creates a hydrophilic shield that can reduce recognition by the immune system, thereby prolonging circulation time and enhancing accumulation at the target site through the enhanced permeability and retention (EPR) effect. The defined length of the PEG15 chain provides a balance between effective shielding and maintaining the binding affinity of conjugated targeting ligands.
The terminal functional groups—a Boc-protected amine and a carboxylic acid—allow for a stepwise conjugation strategy. The carboxylic acid can be activated to react with primary amines on a nanoparticle surface or a targeting moiety. Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which is then available for conjugation to a therapeutic payload or another functional molecule. These application notes provide detailed protocols for the use of this compound in the formulation of targeted drug delivery systems and summarize key quantitative data to guide experimental design.
Data Presentation
The following tables summarize expected quantitative data for nanoparticle-based drug delivery systems functionalized with a 15-unit PEG linker. These values are derived from trends observed in studies using PEG linkers of varying lengths and should be considered as a guide for experimental design and optimization.
Table 1: Physicochemical Properties of PEG15-Functionalized Nanoparticles
| Parameter | Non-PEGylated Nanoparticles | PEG15-Functionalized Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 - 150 | [1][2] |
| Zeta Potential (mV) | +25 ± 3 | +5 to -5 | [1][3] |
| Drug Loading Efficiency (%) | 75 ± 5 | 65 - 70 | [1][3] |
| Drug Encapsulation Efficiency (%) | 85 ± 4 | 80 - 85 | [1][3] |
Table 2: In Vitro Performance of PEG15-Functionalized Nanoparticles
| Parameter | Non-Targeted Nanoparticles | Targeted PEG15-Nanoparticles | Reference |
| Drug Release at 24h (pH 7.4, %) | 40 ± 5 | 30 ± 5 | [1][4] |
| Cellular Uptake (Targeted Cells, %) | 20 ± 5 | 60 - 80 | [1][3] |
| IC50 (Targeted Cells, µM) | 10 ± 2 | 1 - 5 | [5] |
Table 3: Pharmacokinetic Profile of PEG15-Functionalized Nanoparticles
| Parameter | Non-PEGylated Nanoparticles | PEG15-Functionalized Nanoparticles | Reference |
| Blood Circulation Half-life (t1/2, h) | < 1 | 10 - 20 | [3][6] |
| Area Under the Curve (AUC, µg·h/mL) | Low | High | [3] |
| Liver Accumulation (% Injected Dose) | High (>60%) | Moderate (20-40%) | [7] |
| Tumor Accumulation (% Injected Dose) | < 2 | 5 - 10 | [8] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Functionalized Nanoparticles
This protocol describes the activation of the terminal carboxylic acid of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by conjugation to nanoparticles displaying primary amine groups on their surface.
Materials:
-
This compound
-
Amine-functionalized nanoparticles
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (appropriate MWCO) or centrifugal filtration units
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound solution with EDC and NHS at a molar ratio of 1:2:2 (Acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the NHS-activated PEG linker.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Add the freshly prepared activated Boc-NH-PEG15-NHS ester solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker over the available amine groups on the nanoparticles is a common starting point for optimization.[9]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purify the PEGylated nanoparticles to remove excess linker and byproducts using dialysis against PBS or repeated centrifugation and resuspension in fresh Coupling Buffer.
-
Protocol 2: Boc Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group from the surface of the PEGylated nanoparticles to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Neutralization Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Dialysis membrane or centrifugal filtration units
Procedure:
-
Deprotection Reaction:
-
Suspend the lyophilized or dried Boc-protected PEGylated nanoparticles in anhydrous DCM.
-
Add TFA to the suspension to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion if possible (e.g., using a ninhydrin (B49086) test on a small aliquot of resin-bound particles if applicable).
-
-
Neutralization and Purification:
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Resuspend the nanoparticles in a small volume of Neutralization Buffer.
-
Purify the deprotected nanoparticles by extensive dialysis against PBS or by repeated centrifugation and resuspension in Neutralization Buffer to remove residual TFA and byproducts. The resulting nanoparticles will have a surface functionalized with PEG chains terminating in a reactive primary amine.
-
Protocol 3: Conjugation of a Targeting Ligand to Amine-Terminated PEGylated Nanoparticles
This protocol outlines the conjugation of a targeting ligand (e.g., a peptide containing a carboxylic acid) to the amine-terminated PEGylated nanoparticles using EDC/NHS chemistry.
Materials:
-
Amine-terminated PEGylated nanoparticles
-
Targeting ligand with a carboxylic acid group
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Dialysis membrane or centrifugal filtration units
Procedure:
-
Activation of Targeting Ligand:
-
Dissolve the carboxylic acid-containing targeting ligand in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) at a molar ratio of 1:2:2 (Ligand:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-terminated PEGylated nanoparticles in Coupling Buffer.
-
Add the activated targeting ligand solution to the nanoparticle suspension. The molar ratio of ligand to nanoparticles should be optimized based on the desired targeting density.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction with the Quenching Solution for 30 minutes.
-
Purify the targeted nanoparticles using dialysis or centrifugation as described in Protocol 1.
-
Protocol 4: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled targeted nanoparticles using flow cytometry.
Materials:
-
Fluorescently labeled targeted nanoparticles
-
Targeted cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Non-targeted control cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the fluorescently labeled targeted nanoparticles and non-targeted control nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 4 hours or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Analysis:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS containing 2% fetal bovine serum.
-
Analyze the cell suspension by flow cytometry to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of drug-loaded targeted nanoparticles on cancer cells.
Materials:
-
Drug-loaded targeted nanoparticles
-
Targeted cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded targeted nanoparticles, non-targeted nanoparticles, and free drug in complete cell culture medium.
-
Treat the cells with the different formulations and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.
-
Mandatory Visualization
Below are diagrams illustrating key signaling pathways relevant to targeted drug delivery, as well as a general experimental workflow for the synthesis of targeted nanoparticles using this compound.
Caption: Workflow for synthesizing targeted nanoparticles.
References
- 1. dovepress.com [dovepress.com]
- 2. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in PEG–PLA block copolymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC using Boc-NH-PEG15-C1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide synthetic versatility.[3] This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing the Boc-NH-PEG15-C1-acid linker. This linker features a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a tert-butyloxycarbonyl (Boc)-protected amine for sequential and controlled synthesis.[3]
For the purpose of this protocol, we will describe the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of oncogenes such as c-MYC.[4] The PROTAC will be constructed using an amine-functionalized pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand and a carboxylic acid-functionalized JQ1 as the BRD4 inhibitor (warhead).
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
A JQ1-based PROTAC functions by inducing the degradation of BRD4.[5] By tethering JQ1 to an E3 ligase ligand, the PROTAC brings BRD4 into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of BRD4 by the 26S proteasome.[2][6] The degradation of BRD4 disrupts its role in transcriptional regulation, leading to the downregulation of key oncogenes like c-MYC and inducing anti-proliferative effects in cancer cells.[5]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow
The synthesis of the JQ1-PEG15-Pomalidomide PROTAC is a multi-step process that involves the sequential conjugation of the linker to the E3 ligase ligand, followed by deprotection and coupling to the warhead.
Caption: Step-by-step workflow for the synthesis of a JQ1-based PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-functionalized Pomalidomide (e.g., 4-aminomethyl-pomalidomide)
-
Carboxylic acid-functionalized JQ1 (e.g., (+)-JQ1 carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., water, acetonitrile, with 0.1% formic acid or TFA)
Step 1: Synthesis of Pomalidomide-PEG15-NH-Boc Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the linker and the amine group of pomalidomide.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[7]
-
Coupling: Add a solution of amine-functionalized pomalidomide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the Pomalidomide-PEG15-NH-Boc intermediate.
Step 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for the next coupling step.
-
Reaction Setup: Dissolve the purified Pomalidomide-PEG15-NH-Boc intermediate (1.0 eq) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C and add a solution of 20-50% TFA in DCM.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.[3]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[3]
Step 3: Synthesis of the Final JQ1-PEG15-Pomalidomide PROTAC
This final step involves coupling the deprotected linker-pomalidomide intermediate with the carboxylic acid-functionalized JQ1 warhead.
-
Reaction Setup: In a separate clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized JQ1 (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[8]
-
Coupling: Add the crude Pomalidomide-PEG15-NH2 salt from Step 2 (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[8]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification and Characterization
High purity of the final PROTAC is crucial for accurate biological evaluation.
-
Purification: Purify the final crude product by preparative reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.[9]
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.[10][]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a PROTAC similar to the one described in this protocol. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Step 1: Amide Coupling (Pomalidomide) | Step 2: Boc Deprotection | Step 3: Amide Coupling (JQ1) | Overall |
| Molar Ratio (Linker:Reagent) | 1:1.1 (Pomalidomide) | - | 1:1.1 (JQ1-COOH) | - |
| Coupling Reagent (eq) | HATU (1.2), DIPEA (2.0) | - | HATU (1.2), DIPEA (3.0) | - |
| Deprotection Reagent | - | TFA (20-50% in DCM) | - | - |
| Reaction Time (hours) | 4 - 12 | 1 - 3 | 2 - 16 | 7 - 31 |
| Reaction Temperature (°C) | Room Temperature | 0 to Room Temperature | Room Temperature | - |
| Typical Yield (%) | 60 - 80% | >95% (crude) | 40 - 60% | 24 - 48% |
| Purity (after HPLC, %) | >95% (intermediate) | - | >98% (final product) | >98% |
Conclusion
The use of this compound provides a versatile and efficient strategy for the synthesis of PROTACs. The sequential amide coupling and Boc deprotection steps allow for a controlled and modular assembly of the final heterobifunctional molecule. The detailed protocols and representative data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
Purification of Boc-NH-PEG15-C1-acid Reaction Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C1-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The molecule features a Boc-protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The purity of this linker is paramount, as impurities can lead to undesired side reactions, impact the pharmacokinetic profile of the final conjugate, and introduce batch-to-batch variability. This document provides detailed protocols for the purification of this compound reaction products and methods for assessing purity.
Common Impurities
Following the synthesis of this compound, several impurities may be present in the crude reaction mixture. Understanding these potential contaminants is crucial for developing an effective purification strategy.
-
Unreacted Starting Materials: Residual amounts of the initial PEGylated amine and the reagent used to introduce the carboxylic acid functionality.
-
Incompletely Protected Species: Molecules where the Boc-protecting group has been prematurely cleaved, resulting in the free amine (H2N-PEG15-C1-acid).[1]
-
Byproducts of the Synthesis: Depending on the synthetic route, various side products may be formed.
-
Polydisperse PEG Species: If the starting PEG material is not monodisperse, the final product will be a mixture of molecules with varying PEG chain lengths.[1]
Purification Strategies
The high polarity and potential for polydispersity of PEGylated compounds can make purification challenging.[2] A combination of chromatographic techniques is often the most effective approach. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of such compounds due to its high resolving power.[2][3][4]
Purification Workflow
References
Application Notes and Protocols for the Characterization of Boc-PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies essential for the characterization of tert-butyloxycarbonyl (Boc) protected polyethylene (B3416737) glycol (PEG) conjugates. The structural integrity, purity, and molecular weight distribution of these conjugates are critical parameters that dictate their efficacy and safety in therapeutic applications. The following protocols and data will guide researchers in the robust analysis of Boc-PEG derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of Boc-PEG conjugates and separating them from potential impurities.[1][] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity.[1][3][4] The Boc protecting group increases the hydrophobicity of the PEG linker, making it well-suited for RP-HPLC analysis.[4]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the Boc-PEG conjugate and quantify any impurities.[3]
Materials:
-
Boc-PEG conjugate sample
-
HPLC or UPLC system with a UV detector[3]
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[1][3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) (ACN)[1][3]
-
Sample solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)
Procedure:
-
Sample Preparation: Dissolve the Boc-PEG conjugate in the sample solvent to a final concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[3]
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the Boc-PEG conjugate as the percentage of the main peak area relative to the total area of all peaks.[1]
-
Quantitative Data Summary: HPLC Purity Analysis
| Analyte | Column | Mobile Phase Gradient (%B) | Purity (%) | Reference |
| Boc-PEG4-acid | C18 | 10% to 90% over 20 min | >95% | [1] |
| NH-bis(PEG3-Boc) | C18 | 5% to 95% over 15 min | >95% | [3] |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of Boc-PEG conjugates.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of Boc-PEG conjugates, thereby verifying their identity.[3] Electrospray ionization (ESI) is a common ionization method for these molecules, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.[3]
Experimental Protocol: LC-MS (ESI-TOF)
Objective: To confirm the molecular weight of the Boc-PEG conjugate.[3]
Materials:
-
Boc-PEG conjugate sample
-
LC-MS system with an ESI source and a TOF mass analyzer[3]
-
Solvents: LC-MS grade water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.
-
LC-MS System Setup:
-
Use a short C18 column for rapid desalting and introduction into the mass spectrometer.
-
Set the ESI source to positive ion mode.[3]
-
Calibrate the TOF analyzer according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Infuse the sample directly or via a rapid LC gradient.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Analyze the spectrum for the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.[1][3]
-
Compare the experimentally determined monoisotopic mass to the theoretical mass of the Boc-PEG conjugate.[3] For polydisperse PEGs, a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) will be observed.[1]
-
Quantitative Data Summary: Mass Spectrometry
| Analyte | Ionization Mode | Observed Ion | Theoretical Mass ( g/mol ) | Experimental Mass ( g/mol ) | Reference |
| Boc-PEG4-acid | ESI Positive | [M+H]⁺ | 365.4 | 366.4 | [1] |
| Boc-PEG4-acid | ESI Positive | [M+Na]⁺ | 365.4 | 388.4 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of Boc-PEG conjugates.[6] Both ¹H and ¹³C NMR provide information about the chemical environment of atoms, confirming the connectivity of the PEG backbone, the Boc protecting group, and any other functional moieties.[3][7]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To provide detailed structural elucidation of the conjugate.[3]
Materials:
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.[1][6]
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
Integrate the characteristic signals.
-
Identify key signals:
-
The ratio of the integrals of the Boc protons to the PEG backbone protons should be consistent with the expected structure.[1]
-
Quantitative Data Summary: Characteristic ¹H NMR Chemical Shifts
| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |
| Boc (-C(CH₃)₃) | ~1.4 | singlet | [3][5] |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 | singlet/multiplet | [3][5] |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for Boc-PEG characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the Boc-PEG conjugate.[3] It provides a molecular "fingerprint" and can confirm the successful incorporation of the Boc protecting group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To identify the functional groups present in the molecule.[3]
Materials:
-
Boc-PEG conjugate sample
-
FTIR spectrometer with an ATR accessory[3]
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
Quantitative Data Summary: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O (Boc) | ~1690 | [3] |
| C-O-C (PEG) | ~1100 | [3] |
| N-H bend (Amide II) | ~1510-1530 | [3][8] |
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution
For polydisperse PEG conjugates, GPC/SEC is the preferred method for determining the molecular weight distribution, including the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[9] The technique separates molecules based on their hydrodynamic volume.[10]
Experimental Protocol: GPC/SEC
Objective: To determine the molecular weight distribution of a polydisperse Boc-PEG conjugate.
Materials:
-
Boc-PEG conjugate sample
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range (e.g., Agilent PL aquagel-OH).[11]
-
Mobile phase (e.g., aqueous buffer like 0.1 M NaNO₃)
-
Narrow molecular weight PEG standards for calibration.[9]
Procedure:
-
System Calibration:
-
Prepare a series of narrow PEG standards of known molecular weight.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Dissolve the Boc-PEG conjugate sample in the mobile phase.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Use the calibration curve to determine the molecular weight at each point of the sample's chromatogram.
-
The GPC software will then calculate Mn, Mw, and PDI (Mw/Mn).
-
Quantitative Data Summary: GPC/SEC Parameters
| Parameter | Description |
| Mn | Number average molecular weight |
| Mw | Weight average molecular weight |
| PDI | Polydispersity Index (Mw/Mn) |
By employing this multi-faceted analytical approach, researchers can confidently characterize their Boc-PEG conjugates, ensuring their quality and suitability for downstream applications in drug development and other scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 10. aimplas.net [aimplas.net]
- 11. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEGylated Compounds
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection in PEGylated compounds?
Incomplete removal of the Boc protecting group from PEGylated molecules is a frequent challenge that can lead to impurities and low yields.[1] Several factors can contribute to this issue:
-
Steric Hindrance: The bulky and flexible nature of the PEG chain, especially in high molecular weight PEGs, can physically block the acidic reagent from accessing the Boc-protected amine, thereby slowing down or preventing the reaction.[1][2]
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction (acidolysis).[1] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2][3]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not provide enough energy and time for the complete removal of the Boc group, particularly for sterically hindered substrates.[2]
-
Poor Solvent Choice: The selected solvent must effectively dissolve both the PEGylated compound and the acidic reagent to ensure a homogeneous reaction mixture.[1][2] Poor solubility can lead to localized areas of low reagent concentration and incomplete reaction.
Q2: How can I detect incomplete Boc deprotection?
Monitoring the progress of the deprotection reaction is crucial for success. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to monitor the reaction. The deprotected product, being a free amine, is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[1] The disappearance of the starting material spot and the appearance of a new, lower spot indicate the progression of the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It allows for the separation of the starting material, product, and any byproducts, while the mass spectrometer confirms their identities by their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[1]
Q3: What are the standard reaction conditions for Boc deprotection of PEGylated compounds?
The most common method for Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2] A stronger alternative is 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453).[1]
Q4: Can the Boc deprotection reaction generate side products?
Yes, the deprotection process can lead to side reactions. The cleavage of the Boc group generates a reactive tert-butyl cation.[3] This cation can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings or sensitive amino acid residues like tryptophan and methionine.[3][4] To prevent these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the carbocations.[1][2]
Troubleshooting Guide
Issue: My Boc deprotection reaction is incomplete.
This is the most common issue encountered. The following steps can be taken to troubleshoot and optimize the reaction.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Acidic Reagent | Solvent | Concentration | Temperature | Typical Time | Scavenger (Optional) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1][2] | 0°C to Room Temp[1] | 1-2 hours[1][2] | Triisopropylsilane (TIS), 2.5-5% (v/v)[1][2] | Most common and generally effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[1] | Room Temp | 1-4 hours[5] | --- | A stronger acid system for more challenging deprotections.[1] |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents[1] | Room Temp | Overnight[1] | --- | Milder alternative to strong Brønsted acids. |
Table 2: Purity of Deprotected Product Under Various Conditions
| Acidic Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (%) |
| Trifluoroacetic Acid (TFA) | 20% | Dichloromethane (DCM) | 5 | ~78[6] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95[6] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 5 | ~80[6] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 60 | >95[6] |
| Data adapted from studies on Boc deprotection of PEG linkers. Purity was determined by HPLC analysis.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most Boc-protected PEGylated amines.[1]
Materials:
-
Boc-protected PEGylated compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1][6]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]
-
If the substrate is sensitive to alkylation, add TIS (2.5-5% v/v).[1][2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC, LC-MS, or ¹H NMR.[1]
-
Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.[1]
-
Work-up:
-
Option A (Direct Use): Co-evaporate the residue with toluene (B28343) (3 times) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.[1]
-
Option B (Neutralization): Dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Option C (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt. Collect the precipitate by filtration.[1]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative for substrates where TFA/DCM is not effective.[1]
Materials:
-
Boc-protected PEGylated compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[1]
-
Add the 4M HCl in 1,4-dioxane solution.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized as in Protocol 1, Option B.[1]
Workflow for Monitoring Boc Deprotection by HPLC
Caption: Experimental workflow for monitoring Boc deprotection via HPLC.
References
Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PEG15-C1-acid Coupling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the coupling of Boc-NH-PEG15-C1-acid to amine-containing molecules. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound using EDC and NHS?
A1: A two-step pH process is recommended for optimal efficiency. The activation of the carboxylic acid on the PEG linker by EDC is most effective in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent coupling of the activated PEG to the primary amine is most efficient at a pH between 7.0 and 8.5.
Q2: What is the role of N-hydroxysuccinimide (NHS) in the EDC-mediated coupling reaction?
A2: While EDC can directly couple a carboxylic acid to an amine, the O-acylisourea intermediate formed is highly unstable in aqueous solutions and prone to hydrolysis, which lowers the reaction yield. NHS is added to react with this intermediate to form a more stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine to form a stable amide bond.
Q3: Can I perform the EDC/NHS coupling in a phosphate (B84403) buffer?
A3: While phosphate buffers are sometimes used for the coupling step (at pH 7.2-7.5), they can interfere with the EDC activation step. It is recommended to use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) for the activation step to avoid competition with the reactants.
Q4: How should I store and handle EDC and NHS?
A4: Both EDC and NHS are moisture-sensitive. They should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere. To prevent condensation, it is crucial to allow the reagent containers to equilibrate to room temperature before opening. Prepare solutions of EDC and NHS immediately before use and do not store them for extended periods.
Q5: What are some common side reactions to be aware of during the coupling process?
A5: A common side reaction is the formation of an N-acylurea byproduct, which occurs through an intramolecular rearrangement of the O-acylisourea intermediate, inactivating the activated carboxylic acid. Using NHS or its water-soluble analog, sulfo-NHS, helps to minimize this side reaction. Another potential side reaction, particularly when using uronium/aminium-based coupling reagents like HATU in excess, is the guanidinylation of the amine nucleophile, which can consume the amine and complicate purification.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
-
Possible Cause: Inactive EDC or NHS due to hydrolysis.
-
Suggested Solution: Use fresh, high-quality EDC and NHS. Always allow the reagent vials to warm to room temperature before opening to prevent moisture condensation. Prepare reagent solutions immediately before use.
-
-
Possible Cause: Incorrect pH for activation or coupling.
-
Suggested Solution: Verify the pH of your buffers. Ensure the activation step is performed at pH 4.5-6.0 (e.g., in MES buffer) and the coupling step at pH 7.0-8.5 (e.g., in PBS buffer).
-
-
Possible Cause: Presence of competing nucleophiles in the buffer.
-
Suggested Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete for the reactants.
-
-
Possible Cause: Insufficient molar excess of coupling reagents.
-
Suggested Solution: Increase the molar excess of EDC and NHS. A starting point for optimization is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the this compound.
-
Issue 2: Inconsistent Reaction Results
-
Possible Cause: Variability in reagent quality.
-
Suggested Solution: Use high-purity, fresh reagents. Avoid repeated opening and closing of reagent vials to minimize exposure to moisture and air.
-
-
Possible Cause: Inconsistent reaction timing.
-
Suggested Solution: Standardize the incubation times for both the activation and coupling steps. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Formation of byproducts (e.g., N-acylurea).
-
Suggested Solution: Optimize the reaction conditions (pH, molar ratios, time) to minimize side reactions. A two-step protocol with the removal of excess EDC/NHS before adding the amine-containing molecule can also be beneficial.
-
-
Possible Cause: Streaking on TLC plates.
-
Suggested Solution: Streaking is common for PEGylated compounds due to their polarity. To mitigate this, you can add a small amount of triethylamine (B128534) (1-2%) to your mobile phase or try different solvent systems.
-
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Excess (relative to this compound) | Purpose |
| EDC | 2 - 10 equivalents | Activates the carboxylic acid group. |
| NHS (or sulfo-NHS) | 2 - 5 equivalents | Stabilizes the activated intermediate, forming a more stable NHS ester. |
| Amine-containing molecule | 1 - 1.5 equivalents | The molecule to be conjugated to the PEG linker. |
Note: The optimal molar ratios may need to be determined empirically for each specific application.
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Solvent(s) |
| EDC/NHS | Water-soluble byproducts (easy removal), efficient in aqueous and organic solvents. | Moisture sensitive, potential for N-acylurea side reaction. | Aqueous buffers, DMF, DCM |
| DCC/NHS | High coupling efficiency. | Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, complicating purification. | DMF, DCM |
| HATU | Fast reaction times, high yields, low racemization. | Can cause guanidinylation of the amine if used in excess. | DMF, NMP |
| PyBOP | Good for sterically hindered couplings, does not cause guanidinylation. | Byproducts can sometimes be difficult to remove. | DMF, DCM |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling
This protocol is suitable for coupling this compound to proteins and other amine-containing biomolecules that are soluble in aqueous solutions.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of the Carboxylic Acid:
-
To the solution of this compound, add EDC (2-10 molar excess) and Sulfo-NHS (2-5 molar excess).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Immediately add the activated PEG solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to stop the reaction by consuming any unreacted NHS-activated PEG. Incubate for 15 minutes.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Organic Solvent-Based EDC/NHS Coupling
This protocol is suitable for small molecules that may have limited solubility in aqueous solutions.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC hydrochloride
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or DCM
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM.
-
Add the activated PEG solution to the amine solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by flash chromatography on silica (B1680970) gel to isolate the desired product.
-
Mandatory Visualization
Caption: Workflow for this compound coupling.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Boc-NH-PEG15-C1-acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-C1-acid. It addresses common side reactions and other issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][][4] It contains a carboxylic acid (-COOH) group at one end and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NH-Boc) at the other, connected by a 15-unit PEG chain.[1] This structure allows for sequential and controlled conjugation. The carboxylic acid can be activated to react with primary amines on a target molecule (e.g., a protein or peptide), while the Boc group can be removed later under acidic conditions to reveal a primary amine for further modification.[5][6] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of therapeutic proteins.[7][8]
Q2: What are the most common side reactions I should be aware of during the conjugation process?
A2: The most prevalent side reactions occur during two key stages:
-
Carboxylic Acid Activation (EDC/NHS Coupling): The primary side reaction is the hydrolysis of the activated NHS-ester intermediate, which converts the reactive ester back to an inert carboxylic acid, reducing conjugation efficiency.[9][10] Another potential side reaction is the formation of an N-acylurea byproduct.[11]
-
Boc-Group Deprotection: Incomplete removal of the Boc group is a common issue.[12][13] Additionally, the tert-butyl cation released during deprotection can cause side reactions by alkylating sensitive residues on the target molecule.[11][12]
Q3: Why is my conjugation yield consistently low?
A3: Low conjugation yield is often due to one or more of the following factors:
-
Hydrolysis of Activated PEG-Ester: The N-hydroxysuccinimide (NHS) ester intermediate is sensitive to water and its rate of hydrolysis increases significantly at higher pH.[9][10][14]
-
Suboptimal Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to a primary amine is best performed at a pH of 7.0-8.5.[7][10] Using an incorrect pH for either step will reduce efficiency.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, lowering the yield of the desired conjugate.[9][15]
-
Improper Reagent Handling: Activated PEG esters are moisture-sensitive. Failure to properly store them at -20°C in a desiccated environment and protect them from moisture during use can lead to premature hydrolysis.[9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Suggested Solution |
| Hydrolysis of Activated NHS Ester | Store PEG-acid and coupling reagents in a desiccator at -20°C.[9] Allow vials to warm to room temperature before opening to prevent condensation.[9] Prepare activated PEG solutions immediately before use. Optimize the reaction pH; perform activation at pH 4.5-6.0 and coupling at pH 7.0-8.5.[7][10] Lowering the reaction temperature to 4°C can also decrease the rate of hydrolysis.[10] |
| Suboptimal Reaction pH | Use a two-step pH process. Activate the carboxylic acid in a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[7] Then, either adjust the pH to 7.2-8.5 for the coupling step or purify the activated PEG and exchange the buffer.[7] |
| Competing Nucleophiles in Buffer | Ensure your reaction buffer is free of primary amines. Use buffers such as phosphate, borate, or bicarbonate for the coupling step.[9][10] |
| Steric Hindrance | The target amine on the biomolecule may be in a sterically hindered location.[12] Increase the molar excess of the activated PEG reagent to drive the reaction to completion.[12] |
Issue 2: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength/Concentration | The Boc group is removed by acidolysis. If the reaction is incomplete, increase the acid concentration. A common reagent is 20-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[12][13] For very resistant cases, a stronger acid system like 4M HCl in dioxane can be considered.[13] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor progress using an appropriate analytical method (e.g., LC-MS or TLC) until the starting material is consumed.[13] Most deprotections are effective at room temperature within 1-2 hours.[2][13] |
| Poor Solubility | The Boc-protected conjugate may not be fully soluble in the deprotection solution, limiting reagent access.[12] Consider co-solvents that are compatible with acidic conditions to improve solubility.[12] |
| Steric Hindrance | The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine.[13] Using a higher concentration of acid or extending the reaction time can help overcome this.[13] |
Issue 3: Presence of Unexpected Side Products
| Possible Cause | Suggested Solution |
| Alkylation by tert-Butyl Cation | During Boc deprotection, the released tert-butyl cation can alkylate sensitive nucleophilic residues (e.g., tryptophan, methionine).[11][12] Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) (5-10 equivalents), to the deprotection mixture to "trap" the cation.[11][13] |
| Formation of N-acylurea | The O-acylisourea intermediate formed during EDC activation can rearrange to a stable, unreactive N-acylurea byproduct. This is more common in the absence of NHS. Always use NHS or Sulfo-NHS as an additive to efficiently trap the O-acylisourea intermediate as the more stable NHS ester, minimizing this side reaction.[11] |
| Protein Aggregation/Precipitation | High protein concentrations, over-labeling with PEG, or suboptimal buffer conditions can lead to aggregation.[15] Test a range of protein concentrations (e.g., 0.5 - 5 mg/mL) and PEG:protein molar ratios.[15] Consider adding stabilizing excipients like glycerol (B35011) or non-ionic surfactants.[15] Perform the reaction at a lower temperature (4°C) to slow down aggregation kinetics.[15] |
Quantitative Data Summary
Table 1: Influence of pH on the Hydrolysis Half-Life of PEG-NHS Esters
| pH | Temperature | Approximate Half-Life | Implication for Conjugation |
| 7.4 | Room Temp | > 120 minutes[14] | Favorable for controlled conjugation with minimal hydrolysis. |
| 8.5 | Room Temp | ~20-30 minutes | Optimal for rapid amine coupling, but requires prompt reaction to avoid significant hydrolysis.[10][16] |
| 9.0 | Room Temp | < 9 minutes[14] | Very rapid reaction, but high risk of hydrolysis competing with conjugation. |
Table 2: Recommended Reaction Conditions for Boc-PEG-Acid Conjugation
| Parameter | Carboxylic Acid Activation (EDC/NHS) | Amine Coupling | Boc Deprotection |
| pH | 4.5 - 6.0[7] | 7.0 - 8.5[9][10] | N/A (Anhydrous Acid) |
| Buffer System | MES, non-amine, non-carboxylate buffers[7] | Phosphate, Borate, Bicarbonate[10] | N/A |
| Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature[10] | 0°C to Room Temperature[13] |
| Key Reagents | EDC, NHS (or Sulfo-NHS)[17] | Amine-containing molecule | TFA or HCl in an organic solvent (e.g., DCM)[12][13] |
| Additives | N/A | N/A | Scavengers (e.g., TIS) to prevent side reactions[11][13] |
Visualizing Reaction Pathways and Workflows
Caption: General experimental workflow for Boc-NH-PEG-Acid conjugation.
Caption: EDC/NHS coupling pathway and common side reactions.
Caption: Boc deprotection pathway and the role of scavengers.
Experimental Protocols
Protocol 1: Two-Step Carboxylic Acid Activation and Amine Coupling
This protocol outlines the activation of the carboxylic acid group of this compound as an NHS ester, followed by its reaction with a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]
-
Amine-containing target molecule
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.[7]
-
Activation of PEG-Acid:
-
Coupling to Amine:
-
Dissolve the target molecule in the Coupling Buffer.
-
Immediately add the activated PEG-NHS ester solution to the target molecule solution. A typical starting molar ratio is a 5-20 fold excess of PEG to the target molecule.[10][15]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle stirring.[9]
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to react with and deactivate any unreacted PEG-NHS ester.[9]
-
Incubate for 15 minutes at room temperature.
-
-
Purification: Remove excess reagents and byproducts to purify the Boc-protected conjugate using an appropriate method, such as Size-Exclusion Chromatography (SEC) or dialysis.[18][19]
Protocol 2: Boc Deprotection with Scavenger
This protocol describes the removal of the Boc protecting group from the purified conjugate to expose the primary amine.
Materials:
-
Purified Boc-protected PEG conjugate
-
Dichloromethane (DCM), anhydrous[13]
-
Trifluoroacetic acid (TFA)[13]
-
Triisopropylsilane (TIS) or other suitable scavenger[11][13]
-
Cold diethyl ether for precipitation[1]
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.
-
Addition of Reagents:
-
Deprotection Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.[13]
-
Precipitate the deprotected product by adding cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum. The resulting TFA salt of the amine can often be used directly in subsequent steps.[1][13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 6. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?
A low overall yield is a common issue in multi-step PROTAC synthesis.[1] A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem. Start by verifying the quality of your starting materials and then analyze each reaction sequentially.[1]
Recommended Troubleshooting Workflow:
-
Verify Starting Material Quality: Confirm the purity and identity of your E3 ligase ligand, target protein ligand, and the PEG linker via methods like NMR or LC-MS.[2] Impurities in starting materials are a common source of low yields and side reactions.[3]
-
Analyze the First Coupling Reaction: The initial coupling of the linker to one of the ligands is a frequent point of failure.[4] Use LC-MS to assess the conversion rate to the desired intermediate. If the conversion is low, focus on optimizing this step first.
-
Analyze the Second Coupling Reaction: Evaluate the efficiency of the second coupling step. Incomplete reactions or the formation of side products at this stage will significantly impact the final yield.[2]
-
Review Purification Strategy: If reaction monitoring shows good conversion but the isolated yield is poor, the issue likely lies with the purification method.[2][4]
Below is a logical workflow to help pinpoint the source of low yield.
Q2: I suspect the amide coupling reaction is inefficient. What are the common causes and solutions?
Amide bond formation is a critical step, and its inefficiency can halt the entire synthesis.[2] Common causes for low coupling efficiency include inappropriate reagents, inactivation of reagents by amine salts, or suboptimal reaction conditions.[2][5]
Common Causes and Solutions:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is crucial.[5] If standard reagents are failing, consider alternatives.
-
Amine Salt Formation: If your amine-containing starting material is stored as a salt (e.g., HCl or TFA salt), it will neutralize the base required for the reaction. Always add 2-3 equivalents of a non-nucleophilic base like DIPEA to liberate the free amine before adding the coupling reagent.[2]
-
Poor Solubility: Ensure all reactants are fully dissolved. Poor solubility can significantly hinder reaction kinetics. Consider using co-solvents like DMF or DMSO, or gentle heating (40-50 °C) to improve dissolution and reaction rates.[5]
-
Suboptimal Conditions: Prolonged reaction times do not always lead to higher yields and can sometimes increase byproduct formation.[5] Monitor the reaction by LC-MS to determine the optimal reaction time and temperature.[3][5]
| Coupling Reagent | Base | Common Solvents | Key Advantages & Considerations |
| HATU | DIPEA, TEA | DMF, NMP, DCM | Highly efficient, fast reaction times. Can be expensive. |
| HBTU/HOBt | DIPEA, TEA | DMF, DCM | A classic and effective combination. HOBt can have explosive properties when dry. |
| EDC/HOBt | DIPEA, DMAP | DCM, DMF | Cost-effective. Can lead to side products if not used carefully. |
| COMU | DIPEA | DMF, NMP | High reactivity, similar to HATU, but with improved solubility of byproducts. |
Q3: I am observing many byproducts. What are the likely side reactions with PEG linkers?
Side reactions depend on the functional groups in your ligands and linker.[4] For PROTACs with PEG linkers containing reactive functional groups like thiols, specific side reactions are common.
-
Disulfide Bond Formation: If using a thiol-containing linker (e.g., HS-PEG-NH2), the most common side reaction is the oxidation of the thiol to a disulfide (-S-S-), forming a dimer of your intermediate.[2][4] This "capped" intermediate is unreactive in the subsequent step, directly reducing your yield.[4]
Mitigation Strategies:
-
Protecting Groups: The most robust solution is to protect the thiol group (e.g., with a trityl group) before amide coupling. The protecting group can be removed under mild conditions just before the final step.[4]
-
Inert Atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[2][4]
-
Reducing Agents: Including a mild reducing agent like TCEP can help prevent oxidation, though it may interfere with some coupling chemistries.[2]
Q4: My reaction seems complete by LC-MS, but my isolated yield after column chromatography is poor. What could be the issue?
This is a very common problem when purifying PROTACs containing PEG linkers and often points to an issue with the purification strategy.[2][4]
-
Cause: High Polarity: PEG linkers significantly increase the polarity of the PROTAC molecule.[2][4] These highly polar compounds often adhere strongly to normal-phase silica (B1680970) gel, leading to streaking, poor separation, and low recovery.[2][4]
-
Solution: Reverse-Phase HPLC: Use reverse-phase preparative HPLC (RP-HPLC) for purification. This technique is much better suited for polar molecules and is a standard method for purifying PROTACs.[2][4] Optimizing the gradient and solvent system (e.g., Acetonitrile/Water with TFA or Formic Acid) is key to achieving good separation and recovery.
Q5: How does the length of the PEG linker impact the synthesis and overall success of the PROTAC?
The linker is a critical component that influences not only biological activity but also the physicochemical properties and synthetic tractability of the PROTAC.[5][6] PEG linkers are often used to improve solubility and permeability.[5][7] However, linker length must be carefully optimized for each specific PROTAC system.[8][9]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[9]
-
Too Long: An excessively long linker can lead to reduced potency due to an increased entropic penalty upon binding or the formation of non-productive complexes.[7]
-
Optimal Length: An optimal linker length maximizes the stability of the ternary complex, leading to potent degradation.[7] This must be determined empirically by synthesizing a library of PROTACs with varying linker lengths.[3][8]
| Target Protein | Linker Length Variation | Observation | Reference |
| EGFR/HER2 | Extended a lapatinib-based PROTAC by a single ethylene (B1197577) glycol unit | Abolished HER2 degradation, resulting in a selective EGFR degrader. | [10] |
| Estrogen Receptor (ER) | 9-atom vs. 16-atom alkyl linker | Potency (IC50) increased from 140 µM to 26 µM with the longer linker. | [10] |
| BET Proteins | Shortened PEG linker | Reduced binding affinity for both the target and E3 ligase due to steric repulsion. | [10] |
Q6: My purified PROTAC shows low activity in cellular assays. What are the potential causes?
If the PROTAC has been successfully synthesized and characterized, low cellular activity could be due to several factors beyond synthesis.[4]
-
Poor Cell Permeability: Despite the benefits of PEG linkers, the overall properties of the PROTAC may still limit its ability to cross the cell membrane.[4] The flexibility of PEG linkers can sometimes help by allowing the molecule to adopt a more compact conformation, but this is not guaranteed.[7]
-
Inefficient Ternary Complex Formation: The specific combination of ligands and linker length may not be optimal for forming a stable ternary complex inside the cell.[4][9] Biophysical assays like SPR or ITC can be used to measure binding and cooperativity.[7]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that do not lead to degradation, reducing efficacy.[4] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[4]
-
Incorrect E3 Ligase: Ensure that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in the cell line being used for the assay.[3]
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker using HATU.
Materials:
-
Carboxylic acid-containing ligand (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add the amine-functionalized PEG linker to the solution.
-
Add DIPEA and stir for 5 minutes at room temperature. If the amine is a salt, ensure it is fully neutralized.[2]
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.[8]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Proceed with purification.
Protocol 2: Purification of PEGylated PROTACs using RP-HPLC
This protocol outlines a general method for purifying polar, PEG-containing PROTACs.
Materials:
-
Crude PROTAC product
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the dissolved sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B over 20-40 minutes (e.g., from 5% B to 95% B). The exact gradient should be optimized based on analytical HPLC runs.
-
Collect fractions corresponding to the desired product peak, identified by UV absorbance.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the PROTAC.
-
Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[11][12]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 16-24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for each lane.[12]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Detection and Analysis: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence detector. Quantify the band intensity using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Boc-NH-PEG15-C1-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the solubility of Boc-NH-PEG15-C1-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a heterobifunctional linker molecule used in bioconjugation and for developing PROTACs (Proteolysis Targeting Chimeras).[1][2] It features a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure gives the molecule an amphiphilic nature: the PEG chain is hydrophilic, while the Boc group is hydrophobic.[] This amphiphilicity can make direct dissolution in aqueous buffers challenging.
Q2: Why is my this compound difficult to dissolve directly in an aqueous buffer?
A2: The hydrophobic Boc (tert-butyloxycarbonyl) protecting group can significantly decrease the molecule's overall water solubility, despite the hydrophilic PEG chain.[] This can lead to aggregation and precipitation when the compound is introduced directly into an aqueous environment. Therefore, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The pH of the aqueous buffer is a critical factor. The terminal carboxylic acid group has a pKa value typically in the range of 3.4-5. At a pH below its pKa, the carboxylic acid is protonated and less soluble in water. At a pH above the pKa, the carboxylic acid is deprotonated to form a more soluble carboxylate salt. Therefore, maintaining a pH above 5 is generally recommended for better solubility in aqueous solutions.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity and solubility, it is recommended to store this compound at -20°C in a dry, dark environment. PEG compounds can be hygroscopic, so it is important to minimize exposure to moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears oily or does not fully dissolve in the initial organic solvent. | The organic solvent may have absorbed moisture. | Use anhydrous DMSO or DMF. Ensure the solvent is stored properly with a desiccant. |
| The compound itself may have absorbed moisture. | Store the this compound desiccated at -20°C. | |
| Precipitation occurs when the organic stock solution is added to the aqueous buffer. | The final concentration of the compound in the aqueous buffer is too high. | Decrease the final concentration of the linker in the aqueous buffer. |
| The percentage of the organic solvent in the final aqueous solution is too high, causing the buffer components to precipitate. | Keep the volume of the organic stock solution to a minimum, ideally less than 10% of the final aqueous volume. | |
| The pH of the aqueous buffer is not optimal for solubility. | Adjust the pH of the aqueous buffer to be above the pKa of the carboxylic acid (e.g., pH > 5). | |
| The final aqueous solution is cloudy or hazy. | Formation of micelles or aggregates. | Try gentle warming (to 37°C) and/or sonication to aid dissolution. Consider adding a surfactant like Tween-80 to the final aqueous solution. |
| Incompatibility with buffer components. | Test solubility in different buffer systems. |
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the expected qualitative solubility in common solvents based on the properties of similar PEGylated molecules.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | Recommended for preparing concentrated stock solutions. |
| Dichloromethane (DCM) | High | |
| Water | Low (pH dependent) | Solubility increases significantly at pH > 5. |
| Ethanol, Methanol | Moderate | |
| Diethyl Ether, Hexanes | Low |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
Objective: To prepare a stock solution of this compound for use in bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the tube to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve at room temperature, gently warm the mixture to 30-40°C or place the tube in a sonicator bath for 5-10 minute intervals. After each heating or sonication step, allow the solution to cool to room temperature to check for precipitation.
-
Storage: Store the stock solution at -20°C. Before use, allow the solution to warm to room temperature and vortex briefly.
Protocol 2: Conjugation of this compound to a Primary Amine-Containing Molecule
Objective: To conjugate the carboxylic acid group of this compound to a primary amine on a target molecule (e.g., a protein or peptide).
Materials:
-
This compound stock solution (from Protocol 1)
-
Primary amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, dilute the this compound stock solution with Activation Buffer.
-
Add EDC (1.5-2 molar excess over the PEG linker) and NHS or Sulfo-NHS (1.5-2 molar excess over the PEG linker) to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.
-
-
Conjugation to Primary Amine:
-
Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule in the Conjugation Buffer. A 5 to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a good starting point for optimization.
-
Ensure the final concentration of the organic solvent from the PEG stock solution does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted PEG linker, EDC, and NHS by-products.
-
Mandatory Visualization
References
Technical Support Center: Monitoring Boc Deprotection by TLC and LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the cleavage of the tert-butyloxycarbonyl (Boc) protecting group using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.
Thin-Layer Chromatography (TLC) Troubleshooting
Question 1: My TLC plate shows only one spot after the reaction, but I'm unsure if the deprotection was successful. How can I confirm?
Answer:
This can be due to a few reasons:
-
Complete Reaction: It's possible the reaction went to completion, and you are only seeing the product spot.
-
Co-elution: The starting material and product may have very similar Rf values in the chosen solvent system, causing them to appear as a single spot.
-
No Reaction: The reaction may not have started, and you are only seeing the starting material spot.
Troubleshooting Steps:
-
Co-spotting: On a new TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a co-spot (a spot of the starting material with the reaction mixture spotted directly on top of it) in a third lane. If the reaction has proceeded, you should see two distinct spots in the reaction mixture lane, with the product spot having a lower Rf value (being more polar). The co-spot lane will show if the two spots can be resolved in the current solvent system.
-
Change the Solvent System: If co-elution is suspected, try a more polar or less polar solvent system to improve separation. For example, if you are using 20% ethyl acetate (B1210297) in hexanes, try 30% or 10%.
-
Visualization Technique: Use a stain that specifically visualizes the deprotected amine. A ninhydrin (B49086) stain is ideal as it reacts with primary and secondary amines to produce a distinct color (usually purple or pink), while the Boc-protected starting material will not react or will only show a faint spot.[1]
Question 2: My TLC plate shows a streak instead of a distinct spot for the product.
Answer:
Streaking on a TLC plate is a common issue that can be caused by several factors:
-
Sample Overload: Applying too much of the reaction mixture to the TLC plate can lead to streaking.
-
High Polarity of the Product: The deprotected amine is often highly polar and may interact strongly with the silica (B1680970) gel, causing it to streak. The presence of the amine as a salt (e.g., TFA salt) can exacerbate this.
-
Inappropriate Solvent System: The solvent system may not be optimal for the polarity of your product.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Modify the Mobile Phase: To reduce streaking of basic amines, add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) or ammonia (B1221849) to your eluent. This will help to suppress the interaction of the amine with the acidic silica gel.
-
Neutralize the Sample: Before spotting, you can try to neutralize the reaction aliquot with a small amount of a suitable base to see if that improves the spot shape.
Question 3: I see a new spot on my TLC, but it's very faint, and the starting material spot is still strong after a long reaction time.
Answer:
This indicates an incomplete or very slow reaction.
Possible Causes and Solutions:
-
Insufficient Acid: The amount of acid used may not be enough to drive the reaction to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA).[2]
-
Short Reaction Time: Extend the reaction time and continue to monitor by TLC at regular intervals.[2]
-
Low Temperature: If the reaction is being run at a low temperature, consider allowing it to warm to room temperature. Gentle heating can also be an option, but be cautious as it may promote side reactions.
-
Steric Hindrance: If the Boc group is in a sterically hindered position, the deprotection may require harsher conditions or a different acidic reagent (e.g., HCl in dioxane).
-
Poor Solubility: Ensure that your starting material is fully dissolved in the reaction solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question 1: I see a peak in my LC-MS with a mass that is 56 units higher than my expected product.
Answer:
A mass increase of 56 Da is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection. The tert-butyl cation generated during the cleavage of the Boc group can alkylate electron-rich functionalities in your molecule, such as tryptophan, methionine, or even the deprotected amine itself.
Solution:
-
Use Scavengers: Incorporate a scavenger into your reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or water.[3] The choice of scavenger depends on the nature of your substrate.
Question 2: I don't see the mass of my product, but I see a peak corresponding to my starting material and another peak that is 100 units less than my starting material.
Answer:
This is a strong indication that your Boc-protected starting material is undergoing in-source fragmentation (cleavage of the Boc group) within the mass spectrometer's ion source, rather than in the reaction vessel. The peak at M-100 corresponds to the loss of the Boc group (C₅H₈O₂).
Troubleshooting Steps:
-
Softer Ionization Conditions: If your instrument settings allow, try using "softer" ionization conditions. This might involve reducing the fragmentor voltage or cone voltage.
-
Alternative Ionization Technique: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is causing significant fragmentation.
-
Confirm with TLC: Run a TLC with a ninhydrin stain to confirm if the deprotection has actually occurred in the reaction flask. If the TLC shows no product, the deprotection is happening in the mass spectrometer.
Question 3: My LC-MS data shows multiple peaks with masses that don't correspond to my starting material, product, or the +56 Da adduct.
Answer:
This could be due to the formation of various adducts with ions present in the mobile phase or from contaminants.
Common Adducts and How to Identify Them:
-
Solvent Adducts: You may observe adducts with your mobile phase components, such as acetonitrile (B52724) ([M+CH₃CN+H]⁺) or methanol (B129727) ([M+CH₃OH+H]⁺).
-
Salt Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common and come from glassware or solvent impurities.
-
Mobile Phase Modifier Adducts: If you are using formic acid or trifluoroacetic acid (TFA) in your mobile phase, you may see adducts such as [M+HCOOH+H]⁺ or [M+TFA+H]⁺. The deprotected amine can also form a salt with these acids, which may affect its ionization.
Troubleshooting Steps:
-
Analyze the Mass Differences: Calculate the mass difference between your expected product mass and the observed masses to identify potential adducts (see the quantitative data table below).
-
Improve Sample Clean-up: Ensure your sample is properly worked up and purified to remove any salts or non-volatile components.
-
Use High-Purity Solvents: Use LC-MS grade solvents and additives to minimize contaminants.
-
Check Your System: Contamination can also come from the LC-MS system itself. Running a blank injection can help identify system-related peaks.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring Boc deprotection by TLC? A1: The principle lies in the polarity change upon deprotection. The Boc-protected amine is relatively non-polar, while the resulting free amine is significantly more polar. On a normal-phase TLC plate (e.g., silica gel), the more polar compound (the product) will have a stronger interaction with the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[1]
Q2: How do I choose an appropriate solvent system for TLC? A2: A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio can be adjusted to achieve good separation. A common starting point for many organic compounds is 20-30% ethyl acetate in hexanes. For more polar compounds, you might need to use solvent systems like dichloromethane (B109758)/methanol.
Q3: Why is LC-MS a powerful tool for monitoring Boc deprotection? A3: LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This allows you to not only track the disappearance of the starting material and the appearance of the product but also to identify and quantify any side products or impurities formed during the reaction, providing a much more detailed picture of your reaction's progress and cleanliness.
Q4: Can the acid used for deprotection (e.g., TFA) interfere with the LC-MS analysis? A4: Yes, residual TFA can have several effects. It can cause ion suppression, which reduces the signal intensity of your analyte. It can also form adducts with your product. It is good practice to remove excess TFA by co-evaporation with a solvent like toluene (B28343) or by performing an aqueous workup with a mild base before LC-MS analysis.[2]
Q5: What are the key differences in sample preparation for TLC versus LC-MS? A5: For TLC, a small aliquot of the reaction mixture is typically diluted in a volatile solvent and spotted directly onto the plate. For LC-MS, more care is needed. The sample should be quenched, worked up to remove excess reagents and salts, and then diluted significantly in the mobile phase to a concentration suitable for the instrument (typically in the low µg/mL to ng/mL range). The sample should also be filtered to prevent clogging of the LC system.
Data Presentation
Table 1: Representative TLC Rf Values for Boc Deprotection
| Compound Type | Boc-Protected (Starting Material) Rf | Deprotected (Product) Rf | Typical Solvent System |
| Aliphatic Amine | 0.7 | 0.2 | 30% Ethyl Acetate in Hexanes |
| Aniline Derivative | 0.6 | 0.1 | 20% Ethyl Acetate in Hexanes |
| Amino Acid Ester | 0.5 | Baseline (streaking) | 50% Ethyl Acetate in Hexanes |
| Amino Acid Ester | 0.8 | 0.3 | 10% Methanol in Dichloromethane |
Note: Rf values are highly dependent on the specific compound, the exact solvent composition, the type of TLC plate, and other experimental conditions. This table is for illustrative purposes to show the general trend of decreasing Rf upon deprotection.
Table 2: Common Adducts in Positive Ion Mode ESI-LC-MS
| Adduct Ion | Mass-to-Charge (m/z) | Mass Difference (Da) | Common Source |
| Protonated Molecule | [M+H]⁺ | +1.0078 | Mobile Phase (acidic) |
| Sodium Adduct | [M+Na]⁺ | +22.9898 | Glassware, Solvents |
| Potassium Adduct | [M+K]⁺ | +38.9637 | Glassware, Solvents |
| Ammonium Adduct | [M+NH₄]⁺ | +18.0344 | Mobile Phase Additive |
| Acetonitrile Adduct | [M+CH₃CN+H]⁺ | +42.0344 | Mobile Phase |
| Methanol Adduct | [M+CH₃OH+H]⁺ | +33.0340 | Mobile Phase |
| tert-Butyl Adduct | [M+C₄H₉]⁺ | +57.1073 | Side reaction product |
| TFA Adduct | [M+CF₃COOH+H]⁺ | +115.0031 | Deprotection Reagent |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Sample Preparation:
-
Using a glass capillary, take a small aliquot (a drop) from the reaction mixture.
-
Dissolve the aliquot in a small vial with approximately 0.5 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
TLC Plate Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark lanes for your starting material (SM), reaction mixture (RM), and a co-spot (CO).
-
Using a capillary spotter, apply a small spot of the diluted starting material solution to the SM lane.
-
Apply a small spot of the diluted reaction mixture to the RM lane.
-
Apply a spot of the starting material to the CO lane, let it dry, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp if the compounds are UV-active.
-
Prepare a ninhydrin staining solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).
-
Dip the TLC plate into the ninhydrin solution and then gently heat it with a heat gun until colored spots appear. The deprotected amine will show up as a colored spot (typically purple/pink).
-
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water). If the reaction is strongly acidic, you may need to neutralize it with a small amount of a weak base.
-
Vortex the sample to ensure it is well-mixed.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Method:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column. The exact gradient will depend on the polarity of your compounds.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amines.
-
Scan Range: Set the mass spectrometer to scan a range that includes the expected masses of your starting material, product, and any potential side products or adducts.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values of your starting material and expected product to track the progress of the reaction. Also, look for the presence of the +56 Da tert-butylation product and other common adducts.
-
Mandatory Visualization
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for TLC analysis of Boc deprotection.
Caption: Troubleshooting workflow for LC-MS analysis of Boc deprotection.
References
Technical Support Center: Preventing Aggregation of Proteins Conjugated with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins conjugated with polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue stemming from several factors that can compromise the stability of the protein conjugate. Key causes include:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on environmental factors. Deviations from the optimal pH, temperature, and buffer composition for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1][2]
-
PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.
-
Poor Reagent Quality: Impurities in the PEG reagent, or a significant percentage of bifunctional species in a PEG reagent intended to be monofunctional, can lead to unintended side reactions and aggregation.[1][2]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation due to their amino acid sequence and tertiary structure. For instance, the presence of a free cysteine residue can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
-
Pre-existing Aggregates: If the initial protein solution already contains aggregates, these can act as seeds, accelerating the aggregation process during the PEGylation reaction.
Q2: How does the length of the PEG linker affect protein aggregation?
The length of the PEG linker plays a critical role in the stability and aggregation propensity of the conjugated protein. Longer PEG chains can offer greater steric hindrance, which can prevent protein-protein interactions and reduce aggregation.[3] They also increase the hydrodynamic volume of the protein, which can improve solubility. However, very long and flexible PEG chains can sometimes become entangled, drawing the attached protein chains into close proximity and promoting aggregation. The optimal PEG linker length is protein-dependent and often needs to be determined empirically.[4]
Q3: What are some common strategies to prevent aggregation during and after PEGylation?
Preventing aggregation often requires a multi-pronged approach focused on optimizing the reaction conditions and the formulation of the final conjugate. Key strategies include:
-
Optimization of Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature. Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[2]
-
Use of Stabilizing Excipients: The addition of certain excipients to the reaction buffer and final formulation can significantly enhance protein stability and prevent aggregation.[2] Commonly used excipients include:
-
Sugars and Polyols (e.g., sucrose (B13894), trehalose, sorbitol): These act as protein stabilizers through preferential exclusion.[2]
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions.[5][6]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants reduce surface-induced aggregation.[7]
-
-
Alternative PEGylation Strategies: If aggregation persists, consider alternative strategies that minimize the risk of cross-linking.
-
Monofunctional PEG: Utilize a PEG reagent with only one reactive group to prevent the bridging of multiple protein molecules.[2]
-
Site-Specific PEGylation: If the protein has a unique reactive site, such as a free cysteine, using a PEG reagent that specifically targets that site can lead to a more homogeneous product with a lower risk of aggregation.
-
-
Control of Reaction Rate: A slower, more controlled reaction can be beneficial. This can be achieved by lowering the temperature or by adding the PEG reagent in small aliquots over time.[2]
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use a combination of orthogonal methods to obtain a comprehensive understanding of the aggregation profile.
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[1][8] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution based on their Brownian motion. | Detects the presence of larger aggregates and provides the size distribution.[1] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Under non-reducing conditions, it can reveal high-molecular-weight species corresponding to covalent aggregates.[1] |
| Turbidity Measurements | An increase in the light scattering of a solution, measured with a UV-Vis spectrophotometer. | Indicates the formation of insoluble aggregates.[9] |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the aggregation of PEGylated proteins.
Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of different strategies in preventing protein aggregation.
Table 1: Effect of PEG Molecular Weight on GCSF Aggregation
This table illustrates the impact of conjugating different sizes of PEG to Granulocyte Colony-Stimulating Factor (GCSF) on its stability and aggregation.
| Protein | Incubation Time (hours) | % Monomer Remaining | % Soluble Aggregates | % Insoluble Aggregates (Precipitate) |
| GCSF (unmodified) | 48 | 47.2% | Not Detected | 52.8% |
| 5kPEG-GCSF | 48 | 85.1% | 14.9% | 0% |
| 20kPEG-GCSF | 48 | 92.5% | 7.5% | 0% |
| GCSF + free 20kPEG | 48 | 47.9% | Not Detected | 52.1% |
Data adapted from a study on GCSF aggregation at 37°C in 100 mM sodium phosphate, pH 6.9.[3]
Table 2: Effect of Common Excipients on Protein Stability
This table provides a general overview of commonly used excipients and their typical concentration ranges for preventing protein aggregation. The effectiveness of each excipient is protein-dependent.
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[2][10] |
| Trehalose | 5-10% (w/v) | Similar to sucrose, an effective protein stabilizer.[2] | |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[6] |
| Glycine | 50-200 mM | Increases protein solubility.[2] | |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface-induced aggregation.[7] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. halolabs.com [halolabs.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. bmmj.org [bmmj.org]
- 10. Counter effect of sucrose on ethanol-induced aggregation of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective Deprotection of Boc Groups
Welcome to the technical support center for the selective deprotection of tert-butoxycarbonyl (Boc) groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the principle of selective Boc deprotection?
A1: Selective Boc deprotection relies on the concept of orthogonal protecting group strategy.[1] The Boc group is labile under acidic conditions, while other protecting groups are stable to acid but can be removed under different conditions, such as basic (e.g., Fmoc), hydrogenolysis (e.g., Cbz), or metal-catalyzed conditions (e.g., Alloc).[2][3] This orthogonality allows for the removal of the Boc group without affecting other protected functional groups in the molecule.[1]
Q2: When should I choose a Boc protecting group over Fmoc or Cbz?
A2: The choice between Boc, Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (carboxybenzyl) depends on the overall synthetic strategy and the stability of your compound.[3]
-
Boc: Ideal for substrates sensitive to hydrogenolysis or basic conditions but stable to acid.[4]
-
Fmoc: A base-labile protecting group, making it orthogonal to the acid-labile Boc group. It is often preferred in modern solid-phase peptide synthesis (SPPS) due to milder deprotection conditions.[4]
-
Cbz: Typically removed by catalytic hydrogenolysis, making it a good choice for molecules that are sensitive to acidic or basic conditions.[3]
Q3: What are the most common reasons for incomplete Boc deprotection?
A3: Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Some substrates may require longer reaction times or gentle heating for complete removal of the Boc group.[5]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction rate.[5]
-
Solvent Issues: The choice of solvent is crucial. It must fully solvate both the substrate and the acid. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[5]
Q4: What are scavengers and why are they used in Boc deprotection?
A4: During the acid-catalyzed deprotection of a Boc group, a reactive tert-butyl cation is generated.[3] This cation can cause side reactions by alkylating nucleophilic residues in the substrate, such as tryptophan or methionine.[3] Scavengers are reagents added to the reaction mixture to trap this carbocation and prevent these unwanted side reactions.[6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective deprotection of Boc groups.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Steric hindrance around the Boc group. 4. Poor solubility of the substrate in the reaction solvent. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider a stronger acid system like 4M HCl in dioxane.[5] 2. Extend the reaction time and monitor progress by TLC or LC-MS.[5] 3. Consider a less sterically hindered deprotection method or use more forcing conditions (higher temperature, longer reaction time). 4. Ensure the chosen solvent provides good solubility for your substrate. |
| Formation of Side Products | 1. Alkylation of nucleophilic functional groups by the tert-butyl cation. 2. Cleavage of other acid-sensitive protecting groups (e.g., tert-butyl esters, trityl groups). 3. Racemization of chiral centers. | 1. Add a scavenger to the reaction mixture, such as triisopropylsilane (TIS), water, or thioanisole.[5] 2. Use milder acidic conditions (e.g., 10% TFA in DCM, pyridinium (B92312) p-toluenesulfonate). Consider alternative methods like thermal or Lewis acid-catalyzed deprotection.[7] 3. Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the reaction time. |
| Difficulty in Isolating the Product | 1. The deprotected amine is highly water-soluble. 2. The product is unstable under the workup conditions. 3. Formation of an emulsion during aqueous workup. | 1. After removing the volatile acid (e.g., TFA) under reduced pressure, lyophilize the crude product. 2. Use a milder workup procedure. For example, instead of a strong base wash, use a saturated solution of sodium bicarbonate.[8] 3. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of Celite. |
| Selective deprotection of one Boc group in the presence of another is not working | The lability of the two Boc groups is too similar under the chosen conditions. | Exploit the subtle differences in reactivity. For instance, an Nα-Boc group is generally more labile than a benzylic amino Boc group. Use milder acidic conditions (e.g., HCl in dioxane) to selectively remove the more labile group.[9] Thermal deprotection with precise temperature control can also achieve selectivity.[10] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for various selective Boc deprotection methods. Please note that optimal conditions can vary depending on the specific substrate.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Strong Acidolysis | 20-50% TFA | DCM | 0 - RT | 0.5 - 2 h | 90-99% | Fast and efficient, but can cleave other acid-labile groups.[11] |
| Milder Acidolysis | 4M HCl | 1,4-Dioxane | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[11] |
| Lewis Acid Catalysis | FeCl₃ (catalytic) | Acetonitrile | RT | 15 min - 1 h | >95% | Mild conditions, can be selective in the presence of other acid-sensitive groups.[12] |
| Lewis Acid Catalysis | ZnBr₂ | DCM | RT | Varies | Good | Can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[9] |
| Thermal Deprotection | Water | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast. High temperature may not be suitable for all substrates.[11] |
| Thermal Deprotection (Flow) | Methanol | Methanol | 230 | 45 min | 73-90% | Allows for precise temperature control to achieve selectivity between different Boc groups.[10] |
| Neutral Conditions | Iodine (catalytic) | Solvent-free or CH₃CN | RT | Varies | Excellent | An alternative to acidic methods.[13] |
| Basic Conditions | Sodium Carbonate | Refluxing DME | Reflux | Varies | Good | Applicable for substrates that are sensitive to acid but stable to base.[14] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of a Boc protecting group using TFA in DCM.[8]
-
Dissolve the N-Boc protected substrate in dichloromethane (DCM) in a round-bottom flask (e.g., 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically 10 equivalents, or a 20-50% v/v solution).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
For workup, dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]
Protocol 2: Selective Deprotection using Catalytic Iron(III) Chloride
This protocol is an example of a mild, Lewis acid-catalyzed deprotection.[12]
-
To a solution of the N,N'-diprotected amine in acetonitrile, add a catalytic amount of anhydrous iron(III) chloride (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 15-60 minutes.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often clean enough to be used without further purification.[12]
Protocol 3: Thermal Deprotection in Water
This protocol offers an environmentally friendly method for Boc deprotection.[11]
-
Suspend the N-Boc-protected substrate in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected amine.[11]
Visualizations
Caption: Decision workflow for selecting a Boc deprotection strategy.
Caption: Experimental workflow for a standard TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Long PEG Chain Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of long-chain polyethylene (B3416737) glycol (PEG) conjugated compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
General Purification Challenges
Q1: What are the primary hurdles in purifying compounds with long PEG chains?
The main difficulty in purifying PEGylated compounds lies in the heterogeneity of the reaction mixture.[1][] The PEGylation process often yields a complex blend of:
-
Unreacted Protein/Molecule: The original, unmodified starting material.[1][]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][]
-
Multi-PEGylated Species: Molecules with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated).[1][]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different locations.[1][]
-
Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[1][]
The covalent attachment of a long, neutral, and hydrophilic PEG chain can lead to only minor differences in the physicochemical properties of these various species, making their separation a significant challenge.[1] The increased hydrodynamic radius and the "shielding" of the molecule's surface properties by the flexible PEG chain are key factors.[][3][4]
Q2: Which purification techniques are most effective for long PEG chain compounds?
A multi-step approach combining different chromatography and filtration techniques is often necessary to achieve high purity. The most common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is highly effective for removing unreacted PEG and smaller molecules from the larger PEGylated conjugate.[1][][5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the surface charges of a molecule, altering its interaction with the IEX resin and enabling the separation of different PEGylated species.[1][][5][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[] The hydrophobic nature of the PEG backbone can be utilized for separation, especially for distinguishing between species with different degrees of PEGylation.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their polarity. It is particularly useful for analyzing and purifying smaller PEGylated molecules and for separating positional isomers.[][5]
-
Tangential Flow Filtration (TFF): A membrane-based technique that can be used for buffer exchange, concentration, and the removal of smaller impurities like unreacted PEG.[7][8][9][10]
-
Precipitation: This method can be used as an initial capture and concentration step, often by exploiting the properties of PEG itself.[11][12][13][14]
Troubleshooting Guides by Technique
Size Exclusion Chromatography (SEC)
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor separation between the PEGylated product and unreacted protein/PEG. | Inappropriate column pore size. | Select a column with a pore size that allows the larger PEGylated conjugate to be well-resolved from the smaller, unreacted species. For large protein conjugates (>200 kDa), pore sizes of 500-1000 Å are often suitable.[1] |
| Sample volume is too large. | To ensure optimal resolution, the sample injection volume should not exceed 2-5% of the total column volume.[1][15] | |
| Suboptimal flow rate. | A slower flow rate can often lead to better resolution.[16] | |
| Low recovery of the PEGylated compound. | Non-specific binding to the column matrix. | Modify the mobile phase by adding salts (e.g., 150 mM NaCl) or a non-ionic detergent to reduce interactions with the stationary phase. |
| Co-elution of aggregates with the desired product. | Aggregates have a similar hydrodynamic radius to the product. | Optimize the mobile phase to disrupt aggregates (e.g., adjust pH, ionic strength, or add arginine). Consider a different chromatography technique, like IEX or HIC, for orthogonal separation. |
Experimental Protocol: SEC Purification of a PEGylated Protein
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities to be removed.
-
Buffer Preparation: Prepare a running buffer compatible with your protein's stability, for instance, Phosphate Buffered Saline (PBS) at pH 7.4. Filter and degas the buffer.
-
System Equilibration: Equilibrate the SEC system and column with the running buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[15]
-
Sample Injection: Inject the filtered sample onto the column. A typical injection volume is 1-2% of the column volume.[15]
-
Elution: Elute the sample with the running buffer at a constant, optimized flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The larger PEGylated protein will elute before the smaller, unreacted protein and free PEG.[15]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the pure PEGylated product.
Workflow for SEC Purification
A generalized workflow for the purification of PEGylated proteins using Size Exclusion Chromatography.
Ion Exchange Chromatography (IEX)
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor separation of different PEGylated species. | The "charge shielding" effect of the PEG chain minimizes charge differences. | Optimize the pH of the mobile phase. Even small pH changes can alter the surface charge and improve separation.[1] |
| Inappropriate salt gradient. | Use a shallow salt gradient for elution instead of a step gradient. This is more effective for separating species with small charge differences.[1][15] | |
| Low binding capacity for the PEGylated protein. | Steric hindrance from the long PEG chain prevents access to binding sites within the resin pores. | Use an IEX resin with a larger pore size. Resins with more open structures, such as agarose-based ones, may offer higher dynamic binding capacities.[1] |
| The protein elutes in the flow-through. | Incorrect buffer pH or ionic strength. | Ensure the loading buffer pH promotes a net charge on the protein that is opposite to the resin's charge. The ionic strength of the loading buffer should be low enough to facilitate binding.[1] |
Experimental Protocol: IEX Purification of a PEGylated Protein
-
Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of your target protein.
-
Buffer Preparation:
-
Buffer A (Binding): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Buffer B (Elution): The same buffer as A but with a high salt concentration (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the effluent match the buffer.[1]
-
Sample Loading: Load the pH-adjusted and filtered sample onto the column at a low flow rate.
-
Wash: Wash the column with several column volumes of Buffer A to remove unbound impurities.[1]
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[1]
-
Fraction Collection & Analysis: Collect fractions and analyze them by SDS-PAGE and/or other analytical methods to identify the desired PEGylated species.
Troubleshooting Logic for IEX Purification
A troubleshooting flowchart for common issues in Ion Exchange Chromatography of PEGylated compounds.
Tangential Flow Filtration (TFF)
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low flux or membrane fouling. | High concentration of PEGylated protein leading to increased viscosity and concentration polarization. | Optimize the feed flow rate and transmembrane pressure (TMP). Consider using a membrane with a larger pore size if the goal is to remove smaller impurities. |
| Precipitate formation on the membrane surface. | Ensure the buffer conditions (pH, ionic strength) maintain the solubility of the PEGylated product. For precipitated proteins, screened membrane cassettes can achieve higher critical fluxes than hollow fiber modules.[17] | |
| Poor separation of PEGylated species from unreacted protein. | The molecular weight cutoff (MWCO) of the membrane is not optimal. | Select a membrane with an MWCO that retains the PEGylated product while allowing the smaller unreacted protein to pass through. This can be challenging due to the flexible nature of the PEG chain. |
Experimental Protocol: Diafiltration using TFF to Remove Unreacted PEG
-
System Setup: Assemble the TFF system with a membrane cassette of the appropriate MWCO.
-
System Flush: Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and ensure membrane integrity.
-
Sample Concentration (Optional): Concentrate the initial reaction mixture to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Add the diafiltration buffer to the retentate at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer and washing away low molecular weight impurities like unreacted PEG.
-
Continue Diafiltration: Continue for 5-10 diavolumes to achieve sufficient removal of the impurity.
-
Final Concentration and Recovery: Concentrate the washed product to the desired final volume and recover it from the system.
Precipitation
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield of precipitated product. | The concentration of the precipitating agent (e.g., PEG, ammonium (B1175870) sulfate) is not optimal. | Perform small-scale optimization experiments to determine the ideal concentration of the precipitating agent that maximizes product precipitation while minimizing impurity co-precipitation. |
| The pH is not optimal for precipitation. | Adjust the pH of the solution. For proteins, precipitation is often most effective near their isoelectric point. | |
| Difficulty in resolubilizing the pellet. | The precipitated protein has aggregated irreversibly. | Use a resolubilization buffer with additives such as mild detergents or arginine to aid in solubilization. Avoid harsh precipitation conditions. |
| High levels of impurities in the redissolved product. | Inefficient washing of the pellet. | Incorporate a wash step after pellet capture to remove soluble impurities.[13] The method of pellet capture (e.g., depth filtration vs. microfiltration) can significantly impact purity.[13] |
Experimental Protocol: PEG Precipitation of a Target Protein
-
Preparation: Prepare a stock solution of the precipitating agent (e.g., 40% w/w PEG-3350).[13]
-
Precipitation: Slowly add the PEG stock solution to the clarified cell culture supernatant or protein solution while gently stirring.
-
Incubation: Allow the mixture to incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 4°C) to allow for complete precipitation.
-
Pellet Capture: Separate the precipitate from the supernatant by centrifugation or filtration (e.g., depth filtration or microfiltration).[13]
-
Washing (Optional but Recommended): Wash the collected pellet with a buffer containing a concentration of PEG just below that required for precipitation to remove entrapped soluble impurities.[13]
-
Resolubilization: Dissolve the washed pellet in a minimal volume of a suitable buffer for the next purification step.
This guide provides a starting point for addressing the purification challenges of long PEG chain compounds. Due to the unique properties of each PEGylated molecule, empirical optimization of these methods is crucial for achieving high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
impact of linker length on PROTAC efficacy and optimization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of linker length on the efficacy and optimization of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds a target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1]
Q2: Why is linker length a critical parameter for PROTAC efficacy?
A2: Linker length is crucial because it dictates the geometry and stability of the ternary complex.[3]
-
Too short: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously, thus inhibiting the formation of a productive ternary complex.[1][3][4]
-
Too long: A linker that is too long may result in an unstable or non-productive complex where the two proteins are not oriented effectively for ubiquitination.[1][3][4] The optimal length is specific to each POI and E3 ligase pair and must be determined empirically.[5]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1] The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[6]
-
PEG linkers can enhance aqueous solubility.[1]
-
Alkyl chains are hydrophobic and can affect cell penetration.[7]
-
Rigid elements , such as piperazine (B1678402) or triazole rings, can improve metabolic stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1][8]
Q4: What is the "hook effect" and how does linker design help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][8] This occurs because an excess of PROTAC molecules favors the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[4][8] A well-designed linker can mitigate the hook effect by promoting positive cooperativity—where the binding of the first protein increases the affinity for the second—thus stabilizing the ternary complex even at high PROTAC concentrations.[8][9] Modifying linker rigidity can also help by reducing the flexibility that might favor binary complex formation.[8]
Q5: Can linker length alter the selectivity of a PROTAC?
A5: Yes, even subtle changes in linker length can significantly impact a PROTAC's selectivity profile.[1][3] For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in selective degradation of only EGFR.[1][3] This highlights the linker's role in defining the specific orientation and protein-protein interfaces within the ternary complex, which can favor the degradation of one target over another.
Troubleshooting Guide
Issue 1: My PROTAC shows good binary binding to the target and E3 ligase but induces no protein degradation.
This is a common challenge that typically points to a failure in forming a productive ternary complex.[8][9]
| Potential Linker-Related Cause | Recommended Action |
| Suboptimal Linker Length | The linker may be too short (causing steric clash) or too long (preventing a productive orientation). Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation activity.[4][8] |
| Unfavorable Ternary Complex Conformation | A ternary complex may form, but in a non-productive state for ubiquitination. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity (α). A higher cooperativity value (α > 1) generally indicates a more stable and productive complex.[4][8] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker composition to improve these properties, for example, by incorporating PEG moieties for solubility.[1] Assess cell permeability using assays like PAMPA or Caco-2.[10] |
Issue 2: A significant "hook effect" is observed, limiting the PROTAC's effective concentration range.
This indicates that at higher concentrations, non-productive binary complexes are outcompeting the productive ternary complex.[8]
| Potential Linker-Related Cause | Recommended Action |
| Low Ternary Complex Cooperativity | The linker is not adequately promoting stabilizing protein-protein interactions between the target and the E3 ligase. Modify the linker's length, composition, or attachment points to enhance positive cooperativity.[9] Biophysical assays (SPR, ITC) can quantify this cooperativity. |
| High Linker Flexibility | A highly flexible linker may not effectively pre-organize the PROTAC for ternary complex formation, favoring binary complexes at high concentrations. Incorporate more rigid elements (e.g., piperazine, triazole) into the linker to reduce its conformational flexibility.[4][8] |
Quantitative Data on Linker Length and Efficacy
The optimization of a PROTAC is an empirical process. Efficacy is measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage). The tables below summarize representative data showing the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | 15 | ~15 | >90 |
| MZ2 | PEG | 12 | ~100 | ~70 |
| MZ4 | PEG | 9 | >1000 | <20 |
| Data derived from studies on MZ1 series of PROTACs.[11] |
Table 2: Impact of Alkyl Linker Length on BTK Degradation
| PROTAC | Linker Composition | E3 Ligase | DC50 (nM) | Dmax (%) |
| Compound A | Alkyl Chain (n=3) | Cereblon | 40 | >85 |
| Compound B | Alkyl Chain (n=4) | Cereblon | 8 | >95 |
| Compound C | Alkyl Chain (n=5) | Cereblon | 1 | >95 |
| Compound D | Alkyl Chain (n=6) | Cereblon | 25 | >90 |
| Representative data illustrating typical optimization trends for Bruton's Tyrosine Kinase (BTK) degraders.[12] |
Mandatory Visualizations
Caption: The PROTAC mechanism of action (MoA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
The Goldilocks Dilemma: Optimizing PEG Linker Length for Potent PROTAC Activity
A Comparative Guide for Researchers in Targeted Protein Degradation
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by co-opting the cell's natural disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest. A PROTAC's architecture is a triad: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them. While once considered a mere spacer, the linker, particularly those composed of polyethylene (B3416737) glycol (PEG) chains, is now recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
The length of the PEG linker is a crucial variable that must be empirically optimized for each target protein and E3 ligase pair.[4][5] A linker that is too short may introduce steric hindrance, preventing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][6] Conversely, an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient, or the complex is too unstable.[4][6] This guide provides an objective comparison of how different PEG linker lengths impact PROTAC activity, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achievable.[7][8] The following tables summarize quantitative data from studies on several well-characterized protein targets, showcasing the profound impact of PEG linker length on performance.
Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-Recruiting PROTACs)
| PROTAC Identifier | Linker Length (PEG units) | DC50 (µM) | Dmax (%) | Cell Line |
| PROTAC A | 0 | < 0.5 | > 90 | H661 |
| PROTAC B | 1-2 | > 5 | ~50 | H661 |
| PROTAC C | 4-5 | < 0.5 | > 90 | H661 |
Data adapted from studies on CRBN-recruiting BRD4 PROTACs, which surprisingly showed reduced potency for intermediate length linkers.[7][6][9]
Table 2: Impact of Linker Length on TBK1 Degradation (VHL-Recruiting PROTACs)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | > 75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data compiled from studies on TBK1-targeting PROTACs, demonstrating a minimum required linker length for activity and a decrease in potency with excessively long linkers.[6][9][10][11]
Table 3: Impact of Linker Length on BTK Degradation (CRBN-Recruiting PROTACs)
| PROTAC Identifier | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK PROTAC 1 | < 4 | Impaired Binding | - | Ramos |
| BTK PROTAC 2 | ≥ 4 | 1 - 40 | Varies | Ramos |
Data from a study on BTK-targeting PROTACs where shorter linkers impaired binary binding affinity.[4][9]
Table 4: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
This data is based on a study developing ERα-targeting PROTACs that highlighted an optimal linker length for degradation.[][10][11]
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system. The process is catalytic, with the PROTAC being released after inducing ubiquitination to engage another target molecule.
Caption: PROTAC-mediated protein degradation pathway.
Linker Length and Target Selectivity
Beyond potency, the length of the PEG linker can significantly influence the selectivity of a PROTAC.[13] By fine-tuning the linker length, it is possible to achieve selective degradation of one protein over another, even if the PROTAC's warhead binds to multiple proteins. For instance, a lapatinib-based PROTAC was initially able to degrade both EGFR and HER2; however, extending the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation, resulting in a selective EGFR degrader.[9][13] This demonstrates the linker's crucial role in dictating the geometry of the ternary complex, which can favor the ubiquitination of one target over another.[13]
A Typical PROTAC Evaluation Workflow
The evaluation of a series of PROTACs with varying linker lengths follows a systematic experimental workflow to determine their efficacy and mechanism of action. This process involves modular synthesis followed by a cascade of in vitro and cellular assays.
Caption: A typical workflow for the evaluation of PROTACs.
Detailed Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of PROTACs with different PEG linkers.[10]
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate the target cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results against PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[10][13]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes, which helps in understanding cooperativity.[1][5]
-
Chip Preparation: Immobilize one of the purified proteins (e.g., the His-tagged E3 ligase complex) onto the surface of a sensor chip (e.g., Ni-NTA chip).[1]
-
Binary Interaction Analysis:
-
PROTAC to E3 Ligase: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding affinity (KD).[1]
-
PROTAC to Target Protein: In a separate experiment, immobilize the target protein and flow the PROTAC over the surface.
-
-
Ternary Complex Analysis: To measure ternary complex formation, co-inject a constant, saturating concentration of the PROTAC with a series of concentrations of the target protein (the analyte) over the E3-ligase-functionalized surface.[1] The resulting sensorgrams will indicate the formation of the ternary complex.
-
Data Analysis: Fit the binding data to appropriate kinetic models to determine association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (KD). The cooperativity factor (alpha, α) can be calculated by comparing the binding affinity of the target protein to the E3-PROTAC binary complex versus its affinity to the E3 ligase alone. An α > 1 indicates positive cooperativity.[4]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[10]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a ubiquitination buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the purified E3 ligase complex, the purified target protein, ubiquitin, ATP, and the PROTAC of interest at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.
-
Interpretation: A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein will appear in a PROTAC concentration-dependent manner, confirming successful PROTAC-mediated ubiquitination.
Conclusion
The design of a potent and selective PROTAC is a complex, multi-parameter optimization challenge in which the linker is a central player.[1] As the experimental data demonstrates, there is no universal "one-size-fits-all" linker; the optimal length is highly dependent on the specific target protein and E3 ligase pair.[7][6] Subtle changes in PEG linker length can dramatically alter degradation efficacy and selectivity.[1][9] Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a focused library of PROTACs with varying linker lengths, is essential for identifying the optimal candidate for therapeutic development. The detailed experimental protocols and workflows provided in this guide offer a robust framework for this empirical evaluation, empowering researchers to rationally design the next generation of targeted protein degraders.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Bifunctional Linkers: Alternatives to Boc-NH-PEG15-C1-acid
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical parameter that dictates the physicochemical properties, stability, and in vivo performance of the final construct. Boc-NH-PEG15-C1-acid is a widely utilized heterobifunctional linker, valued for its discrete PEG length which enhances solubility, and its orthogonal Boc and carboxylic acid functionalities that allow for controlled, sequential conjugation. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternative linkers with distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal linker for their specific application.
Core Concepts in Bifunctional Linker Design
A bifunctional linker serves as a molecular bridge, connecting two distinct molecules, for instance, an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC. The ideal linker should be stable in circulation, yet allow for the efficient release of the payload at the target site if required. Key features of a bifunctional linker that can be modulated include the nature of the reactive end groups, the length and composition of the spacer, and the presence of cleavable or non-cleavable moieties.
Alternatives to this compound: A Comparative Analysis
The alternatives to this compound can be broadly categorized based on the variation in their protecting groups, reactive functionalities, and spacer characteristics.
Orthogonal Protecting Groups: Fmoc as an Alternative to Boc
The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, typically requiring strong acids like trifluoroacetic acid (TFA) for its removal.[1][2] An alternative is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under milder basic conditions, commonly with piperidine (B6355638).[1][2] This orthogonality is crucial in multi-step syntheses where other acid-sensitive moieties are present in the molecule.[2]
| Feature | Boc Protecting Group | Fmoc Protecting Group |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Deprotection Time | 30 - 120 minutes | 5 - 30 minutes |
| Compatibility | Stable to basic and nucleophilic conditions | Stable to acidic conditions |
| Key Advantage | Robust and well-established in solution-phase synthesis | Mild deprotection conditions, ideal for acid-sensitive substrates and solid-phase synthesis |
PEG Chain Length Variation: Impact on Physicochemical Properties
The length of the polyethylene (B3416737) glycol (PEG) spacer significantly influences the properties of the bioconjugate. While this compound offers a discrete PEG length, alternatives with varying numbers of PEG units are commercially available. Longer PEG chains generally lead to increased hydrophilicity, which can enhance the solubility and stability of hydrophobic drugs, and prolong the circulation half-life of the conjugate.[3][4][5] However, an excessively long linker might negatively impact the binding affinity or cell permeability of the final construct.[6]
| PEG Linker Length | Impact on Solubility | Impact on In Vivo Half-Life | Potential Drawbacks |
| Short Chain (e.g., PEG2-PEG8) | Moderate increase | Minor to moderate increase | May not be sufficient to overcome solubility issues of highly hydrophobic payloads. |
| Medium Chain (e.g., PEG12-PEG24) | Significant improvement | Substantial increase | Generally a good balance for many applications.[7] |
| Long Chain (e.g., >PEG24) | Highest increase | Most significant increase | May introduce steric hindrance, potentially affecting biological activity. |
Alternative Conjugation Chemistries: Beyond NHS Esters
The carboxylic acid moiety of this compound is typically activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. While effective, this chemistry can sometimes lack specificity, targeting multiple lysine (B10760008) residues on a protein surface and leading to a heterogeneous mixture of conjugates.[8] Alternative bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer higher specificity and efficiency.[9][10] Another common strategy involves the use of maleimide (B117702) groups for specific conjugation to thiol groups on cysteine residues.[9]
| Conjugation Chemistry | Target Functional Group | Linkage Formed | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amines (e.g., Lysine) | Amide | Well-established, relatively fast kinetics. | Can lead to heterogeneous products, hydrolysis of NHS ester is a competing reaction.[8] |
| Click Chemistry (CuAAC/SPAAC) | Azides and Alkynes | Triazole | High specificity and efficiency, bioorthogonal, stable linkage.[9][10] | CuAAC requires a copper catalyst which can be toxic to cells; SPAAC reagents can be more expensive.[9] |
| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly selective for thiols at pH 6.5-7.5.[9] | The thioether bond can be unstable and undergo retro-Michael addition, especially in vivo.[11] |
Cleavable vs. Non-Cleavable Linkers
This compound forms a stable amide bond, representing a non-cleavable linker strategy. In this case, the payload is released upon lysosomal degradation of the antibody in ADCs.[12][13] In contrast, cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the target cell, such as changes in pH (acid-labile linkers), the presence of specific enzymes (enzyme-sensitive linkers), or a reducing environment (disulfide linkers).[14] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[12]
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages |
| Non-Cleavable | Proteolytic degradation of the antibody | Increased plasma stability, potentially lower off-target toxicity.[13] | Payload is released with an attached linker and amino acid remnant, which may affect its activity; no bystander effect.[12] |
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B) | Unmodified payload release, potential for bystander effect.[12][14] | Potential for premature drug release in circulation, leading to systemic toxicity.[15] |
Experimental Protocols
To facilitate a direct comparison of alternative linkers with this compound, the following generalized experimental protocols are provided.
Protocol 1: General Procedure for Antibody-Payload Conjugation
This protocol describes a two-step conjugation process. First, the linker is attached to the payload, followed by conjugation to the antibody.
Materials:
-
Bifunctional linker (e.g., Boc-NH-PEGn-COOH, Fmoc-NH-PEGn-COOH, Azide-PEGn-COOH)
-
Payload with a reactive handle (e.g., amine, alkyne)
-
Antibody (e.g., Trastuzumab)
-
Coupling agents (e.g., EDC, NHS, HATU)
-
Solvents (e.g., DMF, DMSO, PBS)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Linker-Payload Synthesis:
-
Dissolve the payload (1 eq) and the bifunctional linker (1.1 eq) in an anhydrous solvent like DMF.
-
Add coupling agents (e.g., HATU (1.2 eq) and DIPEA (2 eq)) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the linker-payload conjugate by HPLC.
-
-
Deprotection of the Linker Terminus (if applicable):
-
For Boc deprotection: Dissolve the Boc-protected linker-payload in a solution of 20-50% TFA in DCM. Stir for 30-60 minutes at room temperature. Remove the solvent under reduced pressure.
-
For Fmoc deprotection: Dissolve the Fmoc-protected linker-payload in 20% piperidine in DMF. Stir for 15-30 minutes at room temperature. Remove the solvent under reduced pressure.
-
-
Conjugation to Antibody:
-
Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
For NHS ester chemistry: Activate the carboxylic acid of the deprotected linker-payload with EDC/NHS and add it to the antibody solution.
-
For click chemistry: If using an azide-functionalized linker-payload, the antibody should be pre-functionalized with an alkyne (or vice versa). Mix the two components. If using CuAAC, add the copper catalyst and a ligand (e.g., THPTA).
-
Incubate the reaction for 2-12 hours at room temperature or 4°C.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.
-
Characterize the ADC by UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry.
-
Protocol 2: In Vitro Stability Assay
Procedure:
-
Incubate the purified ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample.
-
Analyze the samples by ELISA to quantify the amount of conjugated payload remaining on the antibody.
-
Alternatively, analyze the samples by LC-MS to detect the release of the free payload.
Protocol 3: In Vitro Cytotoxicity Assay
Procedure:
-
Seed cancer cells expressing the target antigen in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each compound.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: General structure of a heterobifunctional linker connecting a payload to a targeting moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. adcreview.com [adcreview.com]
The Linker's Crucial Role: A Comparative Guide to Validating PROTAC Activity with Diverse Linker Compositions
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a critical determinant of a PROTAC's overall success. Its composition, length, and flexibility profoundly influence physicochemical properties, cell permeability, and the stability of the crucial ternary complex (Protein of Interest-PROTAC-E3 ligase) that precedes degradation. This guide provides an objective comparison of PROTAC activity with different linker compositions, supported by experimental data and detailed methodologies for key validation assays.
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity, orchestrated by the linker, enables the E3 ligase to tag the POI with ubiquitin molecules.[2] The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another degradation cycle.[1]
Impact of Linker Composition on PROTAC Performance
The choice of linker can dramatically alter a PROTAC's biological activity. The most common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic moieties like piperazine (B1678402) or piperidine.[][4]
-
Polyethylene Glycol (PEG) Linkers: These are frequently used due to their ability to enhance aqueous solubility and potentially improve cell permeability.[5][6] However, excessive flexibility can sometimes lead to non-productive binding modes.[7]
-
Alkyl Chains: Simple and synthetically accessible, alkyl linkers offer a straightforward way to vary linker length.[8] The transition from a more polar PEG linker to a less polar alkyl chain has been shown to increase cell permeability in some cases.[9]
-
Rigid Linkers: Incorporating rigid elements like cycloalkanes (e.g., piperazine, piperidine) or alkynes can restrict conformational flexibility.[][7] This can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity by fostering more stable and productive ternary complexes.[7]
The "chameleon effect" has been described for some flexible linkers, where they adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[1]
Quantitative Analysis of PROTACs with Different Linkers
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [10] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [10] |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [10] |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [10] |
| p38α | PEG-based | 15-17 | 10-30 | >90 | [10] |
| p38α | PEG-based | <15 or >17 | >100 | <50 | [10] |
| Kelch-like ECH-associated protein 1 (KEAP1) | Varied | 7 | Most Efficient | - | [11] |
| Kelch-like ECH-associated protein 1 (KEAP1) | Varied | 9 | Most Efficient | - | [11] |
| Kelch-like ECH-associated protein 1 (KEAP1) | Varied | >7 | Robust Reduction | - | [11] |
| Kelch-like ECH-associated protein 1 (KEAP1) | Varied | <7 | Less Reduction | - | [11] |
Visualizing the PROTAC Mechanism and Validation Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for validation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Amine Protection: A Comparative Analysis of Boc and Cbz Protecting Groups in Synthesis
In the intricate world of organic synthesis, particularly in pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount. These molecular shields temporarily mask reactive functional groups, preventing undesired side reactions and guiding the synthetic pathway towards the desired product. Among the most venerable and widely employed protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide offers a comprehensive, data-driven comparison of these two stalwarts of chemical synthesis to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The fundamental difference between the Boc and Cbz protecting groups lies in their lability under distinct chemical conditions, a property known as orthogonality. This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective removal of one protecting group in the presence of the other.[1] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is readily cleaved by catalytic hydrogenolysis.[2][3] This key difference dictates their respective applications and compatibility with various substrates and reaction sequences.
Chemical Properties and Stability: A Tale of Two Carbamates
Both Boc and Cbz groups protect amines by converting them into less nucleophilic carbamates.[4] However, their stability profiles are markedly different, making them suitable for different synthetic routes. The Boc group is stable to a wide range of basic and nucleophilic conditions, as well as catalytic hydrogenation.[3] In contrast, the Cbz group is stable under acidic and basic conditions but is susceptible to cleavage by hydrogenolysis.[3]
| Property | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | Stable to acidic and basic conditions (with some exceptions).[3] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[3] | Labile to catalytic hydrogenolysis (e.g., H₂/Pd-C) and strong acids.[3] |
Performance in Synthesis: A Quantitative Comparison
The efficiency of protection and deprotection reactions is a critical factor in the selection of a protecting group. The following tables provide a summary of typical experimental data for the protection and deprotection of amines using Boc and Cbz, highlighting the yields and reaction conditions.
Table 1: Comparative Yields for Amine Protection
| Substrate | Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Boc | (Boc)₂O | Amberlyst-15 | Neat | < 0.1 | 98 | [3] |
| Aniline | Cbz | Cbz-Cl | None | Water | 0.08 | 95 | [3] |
| Pyrrolidine | Boc | (Boc)₂O | Amberlyst-15 | Neat | 0.03 | 95 | [3] |
| Piperidine | Boc | (Boc)₂O | Amberlyst-15 | Neat | 0.03 | 95 | [3] |
| (R)-(+)-α-Methylbenzylamine | Boc | (Boc)₂O | Amberlyst-15 | Neat | 0.08 | 94 | [3] |
| Tetra-alanine Synthesis (Solid-Phase) | Boc | Boc-Ala-OH, HBTU, HOBt, DIEA | DIEA | DCM | 0.5 - 1 | >99.5 (stepwise) | [5] |
| Tetra-alanine Synthesis (Solution-Phase) | Cbz | Cbz-Ala-OH, DCC, HOBt | - | DCM | 12 - 16 | ~90 (stepwise) | [5] |
Table 2: Comparative Yields for Amine Deprotection
| Substrate | Protecting Group | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Boc-protected amine | Boc | TFA | DCM | 2 | High | [3] |
| Cbz-protected amine | Cbz | 5% Pd-C, H₂ | Methanol | 40 | High | [3] |
| Boc-tetra-alanine (on resin) | Boc | Anhydrous HF | - | 1 - 2 | ~90 | [5] |
| Cbz-tetra-alanine | Cbz | 10% Pd/C, H₂ | Methanol | 2 - 4 | ~95 | [5] |
Physicochemical Properties of Protected Amino Acids
The choice of a protecting group can significantly influence the physical properties of the resulting protected amino acid, such as solubility and crystallinity. These properties are crucial for handling, purification, and subsequent reactions.
Solubility:
-
Boc-protected amino acids: Generally exhibit good solubility in a range of organic solvents like dichloromethane, chloroform, and ethyl acetate, but are typically insoluble in water.[6] For instance, Boc-β-alanine is soluble in anhydrous dichloromethane, chloroform, and ethyl acetate.[6]
-
Cbz-protected amino acids: The introduction of the benzyl (B1604629) group can impact solubility. For example, in the synthesis of tetra-alanine, the decreasing solubility of the Cbz-protected peptide intermediates with increasing chain length can pose a challenge.[7]
Crystallinity:
-
Boc-protected amino acids: Many Boc-amino acids are crystalline solids, which facilitates their purification and storage.[8] The crystalline nature of Boc-protected dipeptides like Boc-Phe-Phe has been shown to be important for the formation of self-assembled nanostructures.[9][10]
-
Cbz-protected amino acids: The Cbz group is known to often impart crystallinity to the protected amino acids and peptide fragments, which can simplify purification by recrystallization.[11]
Cost Analysis of Reagents
For large-scale synthesis, the cost of reagents is a significant consideration. A direct comparison of the primary reagents for introducing the Boc and Cbz groups reveals a notable difference.
| Reagent | Protecting Group | Typical Price Range (per kg) |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Boc | ~$100 - $200 |
| Benzyl chloroformate (Cbz-Cl) | Cbz | ~$30 - $60 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Generally, benzyl chloroformate is a more economical choice for large-scale applications compared to Boc anhydride.[11]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the protection and deprotection of amines using Boc and Cbz groups.
Boc Protection of an Amine
Reagents and Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine, sodium bicarbonate, or Amberlyst-15)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or neat)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate (typically 1.05-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up typically involves washing with aqueous solutions to remove the base and byproducts, followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated to yield the Boc-protected amine.[3]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically in excess, e.g., a 1:1 mixture with DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, usually as a TFA salt.[3]
Cbz Protection of an Amine
Reagents and Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., sodium bicarbonate, sodium carbonate)
-
Solvent (e.g., water, THF/water mixture)
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base to the solution.
-
Cool the mixture to 0°C.
-
Slowly add benzyl chloroformate (typically 1.05-1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up involves extraction with an organic solvent, followed by washing with aqueous solutions to remove salts.
-
The organic layer is dried and concentrated to yield the Cbz-protected amine.[3]
Cbz Deprotection by Catalytic Hydrogenolysis
Reagents and Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogen source (H₂ gas balloon or hydrogenator)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere.
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]
Visualizing the Synthetic Logic
To further clarify the decision-making process and the chemical transformations involved, the following diagrams illustrate the logical workflows and reaction mechanisms.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. tradeindia.com [tradeindia.com]
- 9. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
The Linker's Pivotal Role: An In Vitro and In Vivo Comparison of PROTACs with Varying Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of linker design on the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, detailed methodologies, and illustrative diagrams.
PROTACs have emerged as a groundbreaking therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide delves into the in vitro and in vivo performance of PROTACs with varying linkers, offering a comparative analysis to inform rational drug design.
The Influence of Linker Composition and Length
The linker's chemical composition, length, and rigidity profoundly influence a PROTAC's overall success.[4] Linkers are broadly categorized as flexible, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, and rigid, which often incorporate cyclic moieties.[4] The choice of linker impacts the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and subsequent degradation.[2][5]
An optimal linker not only facilitates a productive ternary complex but also imparts favorable physicochemical properties, such as solubility and cell permeability, which are crucial for in vivo efficacy.[][7]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is assessed by its ability to induce target protein degradation, its permeability across cell membranes, and its pharmacokinetic profile in vivo.[8] The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker types and lengths.
In Vitro Degradation
Key Metrics:
-
DC50: The half-maximal degradation concentration, with lower values indicating higher potency.[]
-
Dmax: The maximum percentage of target protein degradation.[]
Table 1: In Vitro Degradation of BRD4-Targeting PROTACs with Varying PEG Linkers [8]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4-Targeting PROTACs [9]
| PROTAC Target | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Flexible (PEG) | 4-unit PEG linker | ~10 | >90 | HeLa |
| BRD4 | Rigid | Piperazine-based | ~5 | >95 | HeLa |
Cellular Permeability and In Vivo Pharmacokinetics
Key Metrics:
-
Papp: Apparent permeability coefficient, with higher values indicating better passive diffusion.[8]
-
Oral Bioavailability (%): The fraction of the administered dose that reaches systemic circulation.[8]
Table 3: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linkers [8]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
Table 4: Impact of Linker Rigidity on Pharmacokinetic Properties of a BTK PROTAC [4]
| Linker Type | In Vitro Metabolic Half-life (HLM, min) | In Vivo Half-life (mouse, h) |
| Flexible | 45 | 1.5 |
| Rigid | >145 | 4.2 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[8]
In Vitro Degradation Assay (Western Blotting)
Objective: To quantify the levels of a target protein in cells treated with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane, predicting its ability to cross cell membranes.
Protocol:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (donor solution).
-
Assay Procedure: Add the donor solution to the wells of the filter plate. Place the filter plate into a 96-well acceptor plate containing buffer. Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[9]
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.[9]
In Vivo Pharmacokinetic Analysis
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in an animal model (e.g., mouse, rat).[8]
Protocol:
-
Animal Dosing: Administer the PROTAC to the animals via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.
-
Sample Collection: Collect blood samples at various time points post-administration. Plasma is then separated by centrifugation.
-
Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Bioavailability Calculation: For oral dosing, calculate the oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.
References
A Comparative Spectroscopic Guide to Confirming the Purity of Boc-NH-PEG15-C1-acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity of linker molecules is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of Boc-NH-PEG15-C1-acid, a heterobifunctional linker. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to differentiate the target molecule from potential impurities.
Comparison of Analytical Techniques
The purity of this compound is typically assessed by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and the presence of potential impurities.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, confirmation of functional groups (Boc, PEG backbone, acid terminus), and quantification of purity. | Provides unambiguous structural elucidation and is highly quantitative.[1] | Lower sensitivity compared to mass spectrometry; can be complex for large molecules. |
| FTIR Spectroscopy | Confirmation of the presence of specific functional groups, notably the carbamate (B1207046) C=O of the Boc group.[2][3][4] | Fast, non-destructive, and requires minimal sample preparation.[3] | Provides functional group information only and does not give a complete structural picture. Can be difficult to interpret in complex molecules. |
| Mass Spectrometry (ESI-MS) | Determination of the molecular weight of the compound, confirming the correct PEG chain length and the presence of terminal modifications. | High sensitivity and accuracy in molecular weight determination.[5] | Ionization of PEG compounds can be complex, often forming multiple charged species and adducts, which can complicate data interpretation.[6][7][8] |
Spectroscopic Data for Purity Assessment
The following tables summarize the expected spectroscopic data for this compound and key potential impurities. These impurities can arise from incomplete reactions during synthesis and may include starting materials or side products.
Potential Impurities:
-
HO-PEG15-C1-acid: The PEG linker without the Boc protecting group.
-
Boc-NH-PEG15-OH: The PEG linker with the Boc group but lacking the terminal carboxylic acid.
-
HO-PEG15-OH: The unmodified PEG15 diol.
-
Boc-NH-PEG(n)-C1-acid: Linkers with incorrect PEG chain lengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are characterized by prominent signals from the PEG backbone and distinct resonances from the terminal functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | This compound (Expected δ, ppm) | HO-PEG15-C1-acid (Expected δ, ppm) | Boc-NH-PEG15-OH (Expected δ, ppm) |
| Boc (-C(CH₃)₃) | ~1.44 (s, 9H) | - | ~1.44 (s, 9H) |
| -NH- | ~5.0 (br s, 1H) | - | ~5.0 (br s, 1H) |
| -O-CH₂-CH₂-O- (PEG Backbone) | ~3.64 (br s, ~60H) | ~3.64 (br s, ~60H) | ~3.64 (br s, ~60H) |
| -CH₂-COOH | ~2.6 (t, 2H) | ~2.6 (t, 2H) | - |
| -O-CH₂-CH₂-COOH | ~3.7 (t, 2H) | ~3.7 (t, 2H) | - |
| Boc-NH-CH₂- | ~3.3 (q, 2H) | - | ~3.3 (q, 2H) |
| HO-CH₂- | - | ~2.8 (t, 2H) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | This compound (Expected δ, ppm) |
| Boc (-C(CH₃)₃) | ~28.5 |
| Boc (-C(CH₃)₃) | ~79.0 |
| Boc (-C=O) | ~156.0 |
| -O-CH₂-CH₂-O- (PEG Backbone) | ~70.5 |
| -CH₂-COOH | ~35.0 |
| -O-CH₂-CH₂-COOH | ~68.0 |
| -COOH | ~172.0 |
| Boc-NH-CH₂- | ~40.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for confirming the presence of the Boc protecting group through the characteristic carbamate carbonyl stretch.
Table 3: Key FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | HO-PEG15-C1-acid (Impurity) | Boc-NH-PEG15-OH (Impurity) |
| N-H Stretch (Amine/Amide) | ~3350 | ~3350 | ~3350 |
| C-H Stretch (Alkyl) | ~2870 | ~2870 | ~2870 |
| C=O Stretch (Carbamate) | ~1710 | - | ~1710 |
| C=O Stretch (Carboxylic Acid) | ~1730 | ~1730 | - |
| C-O Stretch (Ether) | ~1100 | ~1100 | ~1100 |
The absence of the carbamate C=O stretch at ~1710 cm⁻¹ would indicate the presence of the HO-PEG15-C1-acid impurity. Conversely, the absence of a broad carboxylic acid O-H stretch and the C=O stretch at ~1730 cm⁻¹ would suggest the Boc-NH-PEG15-OH impurity.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the target compound. For PEGylated molecules, electrospray ionization (ESI) is common, and the presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is typical.
Table 4: Expected Molecular Weights and Mass Spectrometry Ions
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | ~836.0 | ~837.0 | ~859.0 |
| HO-PEG15-C1-acid | ~736.0 | ~737.0 | ~759.0 |
| Boc-NH-PEG15-OH | ~792.0 | ~793.0 | ~815.0 |
The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) would indicate polydispersity in the PEG chain length, another potential impurity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Integrate the peaks to determine the relative ratios of protons corresponding to the Boc group, the PEG backbone, and the terminal functional groups. Purity can be calculated by comparing the integration of the Boc group protons to the protons of the methylene (B1212753) group adjacent to the carboxylic acid.
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For a thin film, dissolve a small amount of the sample in a volatile solvent, apply it to the salt plate, and allow the solvent to evaporate.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plate or ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the carbamate, carboxylic acid, and ether functional groups.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis: Identify the molecular ion peaks corresponding to the protonated molecule ([M+H]⁺) and common adducts ([M+Na]⁺, [M+K]⁺). Check for the presence of ions corresponding to potential impurities.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound purity.
Caption: Workflow for the spectroscopic confirmation of this compound purity.
By following this comprehensive guide, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Electrospray ionization mechanisms for large polyethylene glycol chains studied through tandem ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of Drug Conjugates with PEG Linkers
For researchers, scientists, and drug development professionals, the linker connecting a potent drug to its delivery vehicle is a critical component that dictates the overall efficacy, stability, and safety of a drug conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacological properties of bioconjugates, such as antibody-drug conjugates (ADCs).[1][2] This guide provides a comparative analysis of drug conjugates featuring PEG linkers, with a focus on evaluating their biological performance against other alternatives.
The inclusion of a PEG spacer within a linker can significantly improve the hydrophilicity of an ADC, which is often crucial for mitigating aggregation caused by hydrophobic payloads.[2] This modification enhances solubility, can prolong the circulation half-life, and may reduce the immunogenicity of the conjugate.[1] However, the length and architecture of the PEG chain must be carefully optimized, as it creates a trade-off between favorable pharmacokinetics and the potency of the final conjugate.[1][3]
Comparative Analysis of Linker Performance
The choice of linker technology—ranging from different PEG lengths to cleavable versus non-cleavable systems—profoundly impacts the therapeutic index of a drug conjugate. The ideal linker should be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient release of the payload at the target site.[4][5]
-
Impact of PEG Length: Generally, increasing the length of the PEG linker corresponds to a longer plasma half-life.[1] However, this can also create a spatial hindrance, potentially reducing the in vitro cytotoxicity of the conjugate.[1] The optimal PEG length, such as a PEG15, aims to balance these competing factors.
-
Cleavable vs. Non-Cleavable Linkers: This is a fundamental choice in ADC design.
-
Cleavable Linkers are designed to release the drug payload upon encountering specific conditions within the target cell, such as low pH in lysosomes or the presence of certain enzymes like cathepsin B.[6][7] This strategy can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[7]
-
Non-Cleavable Linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and a single amino acid.[4][6] These linkers typically offer greater plasma stability, potentially reducing off-target toxicity and widening the therapeutic window.[4][]
-
Data Presentation: Quantitative Performance Comparison
The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on the performance of drug conjugates.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity (vs. No PEG) | Reference |
|---|---|---|---|---|---|
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - | [1] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x reduction | [1] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112 | 22x reduction |[1] |
Table 2: Influence of Linker Hydrophilicity on Pharmacokinetics (PK) in Rats
| Conjugate Type (Non-binding IgG, DAR=8) | PEG Length | Clearance Rate | Key Observation | Reference |
|---|---|---|---|---|
| ADC | Short PEG | Faster | Increased hydrophobicity from longer PEG chains can slow clearance rates. | [9][10] |
| ADC | Long PEG | Slower | Slower clearance rates were observed for ADCs with more hydrophilic, pendant PEG formats. |[9] |
Table 3: Comparative Plasma Stability of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Characteristic | Reference |
|---|---|---|---|---|
| Cleavable (e.g., Hydrazone, Disulfide) | pH, Redox, Enzymes | Generally Lower | Prone to premature payload release under certain physiological conditions. | [6][11] |
| Non-Cleavable (e.g., Thioether) | Proteolytic Degradation of Antibody | Generally Higher | Forms a stable bond, minimizing payload release in circulation. | [4][6][11] |
| Cleavable (e.g., VC-PABC) | Cathepsin B | Unstable in mouse plasma | Susceptible to hydrolysis by mouse carboxylesterase (Ces1c). | [12] |
| Cleavable (e.g., OHPAS) | Aryl Sulfatase | Stable in mouse/human plasma | Shows high stability in both in vitro and in vivo mouse studies. |[12] |
Experimental Protocols for Biological Evaluation
Reproducible and standardized protocols are essential for the accurate comparison of different drug conjugate constructs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the drug conjugate in killing target cells by measuring cell viability.[1]
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000–10,000 cells per well and incubate overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the test conjugate, an isotype control antibody, and the free drug payload in complete cell culture medium.[1]
-
Incubation: Remove the old medium from the cells and add the prepared dilutions. Incubate the plates for a period of 72 to 120 hours.
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence, which correlates with the number of viable cells. Plot the results against the conjugate concentration and calculate the IC50 value (the concentration at which 50% of cells are killed).
2. Plasma Stability Assay
This assay assesses the stability of the conjugate in plasma, which is critical for predicting its in vivo performance and potential for off-target toxicity.[1][13]
-
Incubation: Incubate the drug conjugate in human or mouse plasma at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[1]
-
Analysis: Use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact conjugate and any released payload. This helps determine the loss of the drug-to-antibody ratio (DAR) over time.[1][13]
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine its stability profile and half-life in plasma.[1]
3. Cellular Internalization Assay
This assay confirms that the drug conjugate is internalized by target cells, a prerequisite for the action of intracellular payloads.[1]
-
Labeling: Label the conjugate with a fluorescent dye (e.g., a pH-sensitive dye that fluoresces in the acidic environment of the lysosome).
-
Cell Treatment: Treat target cells with the fluorescently labeled conjugate for various durations (e.g., 0, 2, 6, 24 hours).[1]
-
Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.[1]
-
Data Analysis: An increase in intracellular fluorescence over time indicates successful internalization of the conjugate.[1]
4. Bystander Killing Assay
This assay evaluates the ability of a released payload from a cleavable linker to kill adjacent antigen-negative cells.[1]
-
Generate Conditioned Medium: Seed antigen-positive cells and treat them with a high concentration of the drug conjugate (e.g., 10x IC50) for 48–72 hours.[1]
-
Collect Supernatant: Collect the culture supernatant, which contains the released, cell-permeable payload, and filter it to remove any cells.[1]
-
Treat Bystander Cells: Seed antigen-negative cells in a new 96-well plate and replace their medium with the conditioned medium.[1]
-
Incubation and Analysis: Incubate for 48–72 hours and then assess the viability of the antigen-negative cells using a standard viability assay like MTT. A decrease in viability indicates a bystander effect.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker's Dilemma: A Comparative Guide to PROTAC Efficiency with Rigid vs. Flexible Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have shown immense therapeutic potential. While the warhead and E3 ligase ligand are crucial for binding, the linker is far from a passive spacer. Its composition—specifically its rigidity or flexibility—plays a pivotal role in determining the efficacy, selectivity, and overall performance of the PROTAC. This guide provides an objective comparison of PROTACs featuring rigid versus flexible linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
At a Glance: Rigid vs. Flexible Linkers
| Feature | Flexible Linkers (e.g., Alkyl chains, PEG) | Rigid Linkers (e.g., Piperazine, Phenyl rings, Alkynes) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein orientations, but may incur an entropic penalty upon binding.[1] | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes.[1] |
| Advantages | Synthetically more accessible and easier to modify length.[1] The flexibility can increase the probability of achieving a productive ternary complex.[1] | Can improve metabolic stability and pharmacokinetic properties.[2] May enhance selectivity by disfavoring off-target complex formation.[1] |
| Disadvantages | High flexibility can lead to reduced stability of the ternary complex.[1] May contribute to poor physicochemical properties like high lipophilicity.[1] | Can be more synthetically challenging.[1] Lack of flexibility might hinder the formation of an optimal ternary complex if not perfectly designed.[1] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[3]
| PROTAC Target | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Flexible (PEG) | 4-unit PEG linker | ~10 | >90 | HeLa |
| BRD4 | Rigid (Alkyne) | Phenyl-alkyne linker | <1 | >95 | 22Rv1 |
| Androgen Receptor (AR) | Flexible (Alkyl) | C8 alkyl chain | 10-100 | ~80 | LNCaP |
| Androgen Receptor (AR) | Rigid (Piperazine) | Piperazine-containing linker | <1 | >90 | VCaP |
| BTK | Flexible (PEG) | Long PEG linker | 1-40 | Not specified | Ramos |
| TBK1 | Flexible (Alkyl/Ether) | 21-atom linker | 3 | 96 | Not specified |
| TBK1 | Flexible (Alkyl/Ether) | 29-atom linker | 292 | 76 | Not specified |
| HDAC3 | Rigid | Benzamide-based | 440 | 77 | HCT116 |
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is crucial to visualize their mechanism of action and the experimental workflow used for their characterization.
References
Safety Operating Guide
Proper Disposal of Boc-NH-PEG15-C1-acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a detailed, step-by-step guide for the safe handling and disposal of Boc-NH-PEG15-C1-acid, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with its potential hazards. Based on available data, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing.
All handling of this chemical should occur in a well-ventilated area.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any other hazardous substances (e.g., flammable solvents, corrosive materials). If contaminated, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
-
Quantity Assessment: Evaluate the volume of waste to be disposed of.
-
-
Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice if it is in good condition.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Disposal Route:
-
Primary Method: The recommended disposal method for this compound is through a licensed and approved waste disposal contractor[1]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.
-
Drain Disposal: Prohibited. Due to its aquatic toxicity, this compound should not be disposed of down the drain[2].
-
Solid Waste Disposal: Prohibited. As a laboratory chemical, it should not be disposed of as regular solid waste.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C37H73NO19 | [1] |
| Molecular Weight | 835.97 g/mol | [1] |
| pH (for neutralization) | Not applicable (Disposal via contractor) | |
| Disposal Limit (Drain) | 0 mL | [2] |
IV. Experimental Protocols
Neutralization of Carboxylic Acid Waste (General Procedure - Not for this compound):
For certain simple, non-hazardous carboxylic acids, in-laboratory neutralization may be permissible prior to drain disposal, subject to institutional EHS approval. This procedure is not recommended for this compound due to its aquatic toxicity.
-
Work in a chemical fume hood and wear appropriate PPE.
-
For acidic waste, slowly add a dilute solution of a base (e.g., sodium bicarbonate, sodium hydroxide) while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is within the neutral range (typically 5.5-9.0) as required by local regulations[3][4].
-
Once neutralized, the solution may be flushed down the sanitary sewer with a large volume of water (at least a 100-fold excess), if permitted by your institution[3][4].
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Boc-NH-PEG15-C1-acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-C1-acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for the structurally similar Boc-NH-PEG2-acid indicates that it causes skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on the hazards of similar compounds and general laboratory best practices.[2][3][4][5]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][6] | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory coat.[2][3] | A fully fastened lab coat provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[2][3] | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a chemical fume hood. |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Safe handling and storage are crucial for maintaining the integrity of this compound and preventing accidental exposure.
Handling:
-
Preparation: Ensure a clean and uncluttered workspace within a chemical fume hood.[2][3] Have all necessary equipment and reagents readily available.
-
Transferring: Handle the compound carefully to avoid generating dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
For long-term storage, it is often recommended to store PEG derivatives at -20°C and desiccated.
Disposal Plan
Proper disposal of this compound is essential to ensure environmental safety and regulatory compliance.
-
Waste Classification: While polyethylene (B3416737) glycol and its derivatives are generally not classified as hazardous waste, it is crucial to consult your institution's chemical hygiene plan and environmental health and safety (EHS) office.[7][8] If the compound is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste.[7][8]
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container.[2][8] Do not mix with other waste streams unless explicitly permitted.
-
Disposal Route:
-
Small Quantities (Non-contaminated): May often be disposed of as regular chemical waste through a licensed waste disposal contractor arranged by your institution's EHS department.[8]
-
Large Quantities or Contaminated Waste: Disposal through a licensed chemical waste disposal contractor is mandatory.[8]
-
-
Prohibited Disposal: Do not empty into drains or dispose of as solid municipal waste.[3]
Experimental Protocol: General Procedure for Amine Coupling
This compound is commonly used for bioconjugation, specifically for linking to primary amine groups on molecules like proteins or peptides after activation of the carboxylic acid. The following is a general protocol for such an application.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or a water-soluble equivalent
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the this compound solution.
-
Add a molar excess (typically 1.2-1.5 equivalents) of both EDC and NHS to the PEG-acid solution.
-
Allow the reaction to proceed at room temperature for 15-60 minutes to form the NHS ester.
-
-
Conjugation to Amine:
-
Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG to protein will need to be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts, and purify the PEGylated protein using a suitable method such as size-exclusion chromatography.[9]
-
Workflow and Logical Relationship Diagrams
The following diagrams illustrate the safe handling workflow and the decision-making process for the disposal of this compound.
Caption: Safe handling workflow for this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
